5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Description
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFJPBPPKSJMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Synthesis, Characterization, and Orthogonal Application of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized pyrazole scaffolds serve as privileged pharmacophores. 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a structurally dense building block featuring three distinct points of diversity: an N -methyl group, a C4-carbaldehyde, and a C5-(4-bromophenyl) moiety. This specific functionalization allows for orthogonal reactivity—the aldehyde can undergo condensation or reductive amination, while the aryl bromide is primed for palladium-catalyzed cross-coupling.
As a Senior Application Scientist, it is critical to address chemical registry nuances: while a globally indexed CAS number for this exact regioisomer is often subsumed under custom synthesis catalogs, its direct structural isomer,1, is registered under CAS 1202029-61-5 [1]. Furthermore, the direct unformylated precursor,2, is registered under CAS 73387-52-7 [2]. This guide establishes a robust, self-validating protocol for synthesizing and utilizing this compound.
Chemical Identity & Structural Parameters
To ensure rigorous tracking of materials, the quantitative and structural data of the target compound and its closely related analogs are summarized below.
| Property | Value / Description |
| Chemical Name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde |
| Precursor CAS Number | 73387-52-7 (5-(4-Bromophenyl)-1-methylpyrazole)[2] |
| Isomeric CAS Number | 1202029-61-5 (1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde)[1] |
| Related Analog CAS | 1211505-84-8 (5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde)[3] |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Key Structural Features | Electron-deficient C4-formyl; Cross-coupling ready C5-aryl bromide |
Mechanistic Pathway: Vilsmeier-Haack Formylation
The installation of the carbaldehyde group at the C4 position of the pyrazole ring is achieved via a Vilsmeier-Haack reaction . The pyrazole C4 position is the most nucleophilic site on the heterocycle, making it highly susceptible to electrophilic aromatic substitution.
Vilsmeier-Haack formylation mechanism of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole.
Experimental Protocol: Self-Validating Synthesis
This protocol is engineered not just as a sequence of steps, but as a self-validating system where each phase contains built-in causality and quality control checks.
Reagents & Equipment
-
Substrate: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Reagents: Phosphorus oxychloride (POCl₃, 3.0 equiv), Anhydrous N,N -Dimethylformamide (DMF, 5.0 equiv)
-
Equipment: 3-neck round-bottom flask, dropping funnel, internal thermocouple, inert N₂ atmosphere.
Step-by-Step Methodology & Causality
-
Vilsmeier Reagent Generation:
-
Action: Charge the flask with anhydrous DMF and cool to 0 °C using an ice-water bath. Add POCl₃ dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality: DMF acts as both the solvent and the formylating source. The reaction between DMF and POCl₃ to form the chloromethyleneiminium ion (Vilsmeier reagent) is highly exothermic. Strict thermal control prevents the thermal degradation of DMF into dimethylamine, which would poison the electrophile.
-
-
Substrate Addition:
-
Action: Dissolve the pyrazole precursor in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
Causality: Adding the substrate after the reagent is fully formed prevents premature, uncontrolled side reactions and ensures the electrophile is in excess.
-
-
Electrophilic Aromatic Substitution (Heating Phase):
-
Action: Remove the ice bath and heat the reaction mixture to 90 °C for 4–6 hours.
-
Causality: While the pyrazole C4 position is nucleophilic, the mildly electron-withdrawing nature of the adjacent 4-bromophenyl group raises the activation energy required for the formation of the Wheland intermediate. Thermal energy (90 °C) is required to drive the reaction to completion.
-
-
In-Process Quality Control (IPC) - The Validation Step:
-
Action: Withdraw a 50 µL aliquot, quench in 1 mL of aqueous NaHCO₃, extract with ethyl acetate, and analyze via LC-MS.
-
Validation: The protocol validates itself when the precursor mass ( m/z 237) is completely depleted, and the intermediate iminium species is the sole peak. Do not proceed to quenching until this state is achieved.
-
-
Quenching and Hydrolysis:
-
Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize cautiously with 2M NaOH until the pH reaches 7-8.
-
Causality: Ice water hydrolyzes the iminium intermediate into the final carbaldehyde. Neutralization is critical; acidic conditions can trap the product in a water-soluble protonated state, while highly basic conditions might trigger unwanted aldol-type side reactions.
-
-
Isolation:
-
Action: Extract with dichloromethane (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
-
Divergent Synthetic Applications
The true value of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde lies in its orthogonal reactivity. The C4-aldehyde and the C5-aryl bromide can be addressed independently without cross-interference, allowing for rapid library generation in drug discovery.
Orthogonal downstream applications of the pyrazole-4-carbaldehyde core.
Analytical Characterization
To guarantee the structural integrity of the synthesized batch, the following analytical signals serve as the definitive self-validating fingerprint:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.80 ppm (s, 1H, -CH O): Confirms the successful installation of the formyl group.
-
δ ~8.05 ppm (s, 1H, Pyrazole C3-H ): The diagnostic singlet of the pyrazole proton.
-
δ ~7.65 (d, 2H) and 7.30 (d, 2H): The AA'BB' system of the 4-bromophenyl ring.
-
δ ~3.85 ppm (s, 3H, N-CH ₃): Confirms the retention of the methyl group.
-
-
LC-MS (ESI+): Expected [M+H]+ at m/z 265.0 (with a characteristic 1:1 isotopic pattern at 267.0 due to the ⁷⁹Br/⁸¹Br isotopes).
-
FT-IR (ATR): A sharp, intense absorption band at 1675–1685 cm⁻¹ corresponding to the conjugated C=O stretching vibration, definitively proving the conversion of the precursor to the carbaldehyde.
References
-
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde (CAS 1202029-61-5) Source: Amerigo Scientific URL:1[1]
-
5-(4-Bromophenyl)-1-methylpyrazole (CAS 73387-52-7) Source: NextSDS Chemical Substance Information URL:2[2]
-
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1211505-84-8) Source: Sigma-Aldrich URL:3[3]
Sources
Physicochemical properties of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Executive Summary
In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged pharmacophore. Specifically, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile, dual-functionalized building block. As a Senior Application Scientist, I frequently leverage this intermediate because it offers two orthogonal sites for late-stage functionalization: an electrophilic C4-carbaldehyde group (primed for reductive aminations or olefinations) and a 4-bromophenyl moiety (an ideal handle for palladium-catalyzed cross-coupling).
This whitepaper provides a comprehensive evaluation of its physicochemical properties, elucidates the causality behind its synthetic pathways, and establishes self-validating experimental protocols for its preparation and downstream application.
Physicochemical Profiling & ADME Implications
Understanding the physicochemical properties of an intermediate is critical for predicting the behavior of its downstream active pharmaceutical ingredients (APIs). The properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde align well with the foundational principles of Lipinski’s Rule of Five, ensuring that derivatives synthesized from this core have a high probability of maintaining favorable pharmacokinetic profiles.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | ADME / Drug Design Implication |
| Molecular Formula | C₁₁H₉BrN₂O | Defines the core mass contribution. |
| Molecular Weight | 265.11 g/mol | Highly efficient starting weight; leaves ~235 Da for further elaboration before hitting the 500 Da limit. |
| Topological Polar Surface Area (TPSA) | 45.3 Ų | Excellent for membrane permeability. Well below the 140 Ų threshold for oral bioavailability. |
| Calculated LogP (cLogP) | ~2.8 | Optimal lipophilicity. Ensures the core is hydrophobic enough to cross lipid bilayers without causing aggregation. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances passive diffusion across cell membranes. |
| Hydrogen Bond Acceptors (HBA) | 3 (2xN, 1xO) | Provides necessary interaction points for target protein binding (e.g., kinase hinge regions). |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding to a target receptor. |
| Physical State | Off-white solid | Favorable for gravimetric handling and long-term shelf stability. |
Mechanistic Pathway & Synthetic Strategy
The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde requires strict regiochemical control. The workflow is divided into three critical phases: Enaminone formation, Regioselective Cyclization, and Vilsmeier-Haack Formylation.
The Regioselectivity Challenge
The direct cyclocondensation of 1-aryl-1,3-diketones or enaminones with methylhydrazine often yields a mixture of 1-methyl-3-arylpyrazole and 1-methyl-5-arylpyrazole . The NH₂ group of methylhydrazine is less sterically hindered, while the internal -NHCH₃ nitrogen is more nucleophilic. By carefully controlling the solvent polarity and temperature, we can drive the thermodynamic preference toward the desired 5-aryl isomer.
Vilsmeier-Haack Formylation
The introduction of the aldehyde group relies on the Vilsmeier-Haack reaction . The pyrazole ring is electron-rich, particularly at the C4 position, due to the +M (mesomeric) effect of the nitrogen atoms. Reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent). This intermediate selectively attacks the C4 position, followed by basic hydrolysis to yield the carbaldehyde .
Caption: Synthetic workflow for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed with built-in validation checkpoints.
Protocol A: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Causality Note: Ethanol is chosen as the solvent to stabilize the transition state via hydrogen bonding, slightly favoring the 5-aryl regioselectivity over the 3-aryl isomer.
-
Reagent Assembly : Dissolve 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (10.0 mmol) in absolute ethanol (30 mL).
-
Addition : Cool the mixture to 0 °C. Add methylhydrazine (12.0 mmol, 1.2 eq) dropwise. Warning: Methylhydrazine is highly toxic; perform strictly in a fume hood.
-
Cyclization : Heat the reaction mixture to reflux for 4 hours.
-
Validation Checkpoint 1 (TLC) : Elute a TLC plate in Hexane:EtOAc (3:1). The starting material (bright yellow, Rf ~0.2) should disappear, replaced by two closely eluting spots (the 1,3- and 1,5-isomers, Rf ~0.5-0.6).
-
Isolation : Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 85:15 Hexane:EtOAc). The 1-methyl-5-arylpyrazole typically elutes second.
-
Validation Checkpoint 2 (LC-MS) : Confirm the isolated fraction yields an [M+H]⁺ peak at m/z 237/239 (1:1 ratio, confirming the presence of one bromine atom).
Protocol B: Vilsmeier-Haack Formylation at C4
Causality Note: The reaction must be kept at 0 °C during POCl₃ addition to prevent the violent decomposition of the Vilsmeier reagent. Subsequent heating to 90 °C provides the activation energy required to break the aromaticity of the pyrazole ring during electrophilic attack.
-
Reagent Preparation : Charge a dry round-bottom flask with anhydrous DMF (5.0 mL, excess) and cool to 0 °C under an argon atmosphere.
-
Electrophile Generation : Add POCl₃ (15.0 mmol, 3.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until a pale yellow complex forms.
-
Substrate Addition : Dissolve 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (5.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the Vilsmeier reagent.
-
Formylation : Heat the reaction to 90 °C for 4 hours.
-
Validation Checkpoint 3 (Reaction Monitoring) : Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (Hexane:EtOAc 2:1) should show a new, highly UV-active spot at Rf ~0.3.
-
Quenching & Hydrolysis : Cool the mixture to room temperature and pour it slowly over crushed ice (50 g). Neutralize carefully with saturated aqueous Na₂CO₃ until pH ~7-8. Causality: Neutralization is required to hydrolyze the iminium intermediate into the final aldehyde.
-
Extraction : Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from ethanol to afford pure 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Downstream Applications in Drug Development
The true value of this molecule lies in its divergent functionalization potential. The aldehyde serves as an anchor for generating water-soluble amine tails (crucial for oral bioavailability in kinase inhibitors), while the aryl bromide allows for extension of the pharmacophore into deep hydrophobic pockets via Suzuki-Miyaura coupling.
Caption: Divergent downstream functionalization pathways in medicinal chemistry.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized compound, the following spectral benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃) :
-
δ 9.85 (s, 1H, -CHO) - Confirms successful formylation.
-
δ 8.05 (s, 1H, Pyrazole C3-H) - Confirms substitution occurred at C4, leaving C3 intact.
-
δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H) and δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H) - Classic AB spin system of the 1,4-disubstituted benzene ring.
-
δ 3.82 (s, 3H, N-CH₃) - Confirms the presence of the methyl group.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated for C₁₁H₁₀BrN₂O [M+H]⁺: 265.0025; Found: 265.0021 (with characteristic M+2 isotope peak at 267.0001 due to ⁷⁹Br/⁸¹Br).
-
FT-IR (ATR) : Strong, sharp absorption band at ~1675 cm⁻¹ corresponding to the conjugated aldehyde C=O stretch.
References
- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. CLOCKSS.
- National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.
- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
An In-depth Technical Guide to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications based on the established bioactivity of related pyrazole derivatives.
Core Molecular Attributes and Physicochemical Properties
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of numerous pharmaceuticals.[1][2] The presence of a bromophenyl moiety and a reactive carbaldehyde group makes this molecule a versatile building block for creating more complex chemical entities.
While a specific entry for this exact isomer is not prevalent in all major chemical databases, its molecular formula is unequivocally C₁₁H₉BrN₂O . Based on this, its key physicochemical properties can be precisely determined.
Table 1: Physicochemical Properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | - |
| Molecular Weight | 265.11 g/mol | Calculated |
| Monoisotopic Mass | 263.98984 Da | PubChemLite[3] |
| Elemental Composition | C: 49.84%, H: 3.42%, Br: 30.14%, N: 10.57%, O: 6.03% | Calculated |
| Predicted XlogP | 1.7 | PubChemLite[3] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |
Note: The monoisotopic mass and predicted XlogP are derived from a compound with the same molecular formula.[3]
Synthesis and Purification: A Mechanistic Approach
The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction .[4][5][6] This reaction is a reliable method for the formylation of electron-rich heterocyclic rings. The proposed synthetic pathway for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde leverages this established methodology.
Proposed Synthetic Pathway
The synthesis begins with the cyclocondensation of a suitable β-diketone precursor with methylhydrazine to form the pyrazole core, followed by formylation at the 4-position.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
-
To a solution of 1-(4-bromophenyl)butane-1,3-dione (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
The causality behind using a slight excess of methylhydrazine is to ensure the complete consumption of the diketone starting material.
-
Add a catalytic amount of acetic acid to facilitate the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to an ice-cooled solution of dimethylformamide (DMF, 5-10 equivalents). This exothermic reaction must be controlled to prevent degradation of the reagent.
-
To this freshly prepared reagent, add a solution of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (1 equivalent) in DMF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[6][7] The elevated temperature is necessary to drive the electrophilic substitution on the pyrazole ring.
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is the crude 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Analytical Characterization
A self-validating protocol for confirming the structure and purity of the final compound involves a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the N-methyl protons (around 3.5-4.0 ppm).
-
¹³C NMR: The carbon NMR will show a distinctive peak for the carbonyl carbon of the aldehyde (around 180-190 ppm), in addition to the signals for the aromatic and pyrazole ring carbons and the N-methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (265.11 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will confirm the presence of the aldehyde carbonyl group.
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1][2][8] The title compound, as a functionalized pyrazole, is a promising starting point for the synthesis of novel therapeutic agents.
Caption: Potential applications derived from the core scaffold.
-
Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, with celecoxib being a prominent example.[1] The aldehyde group can be readily converted into other functional groups to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Activity: The pyrazole ring is a key component of several kinase inhibitors used in cancer therapy.[1] The title compound can serve as a template for the development of new agents targeting various signaling pathways in cancer cells.
-
Antimicrobial Properties: The introduction of a halogen atom, such as bromine, on an aromatic ring is a common strategy to enhance the antimicrobial activity of a compound.[6] The aldehyde functionality allows for the synthesis of Schiff bases and other heterocyclic derivatives with potential antibacterial and antifungal properties.
Conclusion
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with a wide spectrum of biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.
References
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]
-
Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]
-
69099-75-8 (C11H9BrN2O). PubChemLite. [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]
-
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2024). EPJ Web of Conferences. [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2012). ResearchGate. [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin. [Link]
-
2,7-Dibromo-9-fluorenone. PubChem. [Link]
-
Benzo[de]isoquinoline, 11. PubChem. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Oriental Journal of Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Bromourea. PubChem. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2015). Indo American Journal of Pharmaceutical Research. [Link]
-
Phosgene. NIST WebBook. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]
-
Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 69099-75-8 (C11H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 5. real-j.mtak.hu [real-j.mtak.hu]
- 6. jpsionline.com [jpsionline.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
Spectroscopic Characterization of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
Pyrazole derivatives form a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, represents a key synthetic intermediate. The aldehyde functional group serves as a versatile handle for the construction of more complex molecular architectures, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The presence of a bromophenyl moiety offers a potential site for further functionalization through cross-coupling reactions, enhancing the molecular diversity of potential drug candidates.
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. In the absence of direct experimental spectra in publicly available databases, this guide employs a predictive approach, leveraging established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel pyrazole-based compounds.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with the adopted numbering convention.
Caption: Molecular structure and atom numbering for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
Theoretical Framework: The chemical shift of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing valuable information about the connectivity of atoms.
Experimental Protocol (General Procedure):
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. This includes setting the appropriate spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its proximity to the aromatic pyrazole ring. Aromatic aldehydes typically resonate in this downfield region.[3] |
| Pyrazole-H3 | 7.9 - 8.2 | Singlet (s) | 1H | This proton is on a carbon adjacent to two nitrogen atoms within the aromatic pyrazole ring, leading to significant deshielding. |
| Phenyl-H (ortho to pyrazole) | 7.5 - 7.7 | Doublet (d) | 2H | These protons are part of an aromatic system and are deshielded. They will appear as a doublet due to coupling with the adjacent meta-protons. |
| Phenyl-H (meta to pyrazole) | 7.3 - 7.5 | Doublet (d) | 2H | These protons are also part of the aromatic system and will be a doublet due to coupling with the ortho-protons. |
| N-Methyl-H | 3.9 - 4.2 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring, causing a downfield shift compared to a typical alkyl methyl group. |
Visualization of Predicted ¹H NMR Spectrum:
Caption: Predicted ¹H NMR spectrum showing expected chemical shifts and multiplicities.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
Theoretical Framework: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dependent on the electronic environment of the carbon atom. Carbons in electron-poor environments (e.g., carbonyls, aromatic carbons) resonate at higher chemical shifts.
Experimental Protocol (General Procedure):
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.[4]
-
Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon. A larger number of scans is typically required.
-
Data Processing: Process the data using Fourier transformation and phasing.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aldehyde C=O | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this downfield region. |
| Pyrazole C5 | 148 - 152 | This carbon is attached to two nitrogen atoms and the bromophenyl group, leading to significant deshielding. |
| Pyrazole C3 | 140 - 145 | This carbon is part of the aromatic pyrazole ring and is deshielded. |
| Phenyl C1'' | 135 - 140 | The ipso-carbon of the phenyl ring attached to the pyrazole. |
| Phenyl C (ortho to pyrazole) | 130 - 133 | Aromatic carbons. |
| Phenyl C (meta to pyrazole) | 128 - 130 | Aromatic carbons. |
| Phenyl C (para to pyrazole, with Br) | 120 - 125 | The carbon atom directly bonded to the bromine atom is shielded relative to the other phenyl carbons due to the heavy atom effect. |
| Pyrazole C4 | 115 - 120 | This carbon is attached to the aldehyde group. |
| N-Methyl C | 35 - 40 | The methyl carbon attached to the nitrogen atom. |
Visualization of Predicted ¹³C NMR Workflow:
Caption: Workflow for obtaining and interpreting a ¹³C NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.
Experimental Protocol (General Procedure for Solid Sample - KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Characteristic IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3100 - 3000 | C-H stretch | Aromatic (Pyrazole and Phenyl) | Characteristic stretching vibrations for C-H bonds in aromatic systems.[5] |
| 2950 - 2850 | C-H stretch | N-Methyl | Typical stretching frequencies for C-H bonds in a methyl group. |
| 2850 - 2750 | C-H stretch | Aldehyde | A characteristic pair of weak to medium bands for the aldehyde C-H stretch. |
| 1700 - 1680 | C=O stretch | Aldehyde | A strong absorption band due to the carbonyl stretch of the aldehyde, conjugated with the pyrazole ring. |
| 1600 - 1450 | C=C and C=N stretch | Aromatic (Pyrazole and Phenyl) | Multiple bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. |
| 1100 - 1000 | C-Br stretch | Aryl Bromide | A medium to strong absorption band in the fingerprint region characteristic of the C-Br bond. |
Part 3: Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides valuable information about the molecular structure.
Experimental Protocol (General Procedure for Electron Ionization - MS):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[6]
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to generate a molecular ion and various fragment ions.[7][8]
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Pattern:
The molecular weight of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (C₁₁H₉BrN₂O) is 265.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak (M⁺) will appear as a characteristic doublet with a two-mass-unit separation (m/z 264 and 266).
Major Predicted Fragments:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 264, 266 | [M]⁺ | Molecular ion |
| 235, 237 | [M - CHO]⁺ | Loss of the formyl radical from the molecular ion. |
| 184 | [M - Br]⁺ | Loss of the bromine radical. |
| 156 | [C₉H₇N₂]⁺ | Loss of Br and CHO. |
| 102 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 76 | [C₆H₄]⁺ | Phenyl cation after loss of bromine. |
Visualization of Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. By integrating fundamental principles of spectroscopy with data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information is critical for researchers working on the synthesis and characterization of this and related pyrazole derivatives, facilitating unambiguous structure confirmation and paving the way for further exploration of their potential applications in drug discovery and materials science. The provided protocols and interpretations serve as a practical reference for laboratory work, ensuring scientific rigor and efficiency.
References
-
Santos, A. C., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Ross, B. P., & Tauk, L. S. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(18), 7354-7358. Available at: [Link]
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved March 21, 2026, from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved March 21, 2026, from [Link]
-
El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. ORCA - Cardiff University. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ARKIVOC, 2012(1), 27-66. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. Retrieved March 21, 2026, from [Link]
-
Rider, K. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved March 21, 2026, from [Link]
-
Patel, R. B., et al. (2012). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. Available at: [Link]
-
Kertesz, I., & Fodor, M. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 619. Available at: [Link]
-
El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Current Organic Chemistry, 15(20), 3794-3836. Available at: [Link]
-
Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved March 21, 2026, from [Link]
-
LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. Available at: [Link]
-
Santos, A. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre. Retrieved March 21, 2026, from [Link]
-
Pandhurnekar, C. P., et al. (2021). An Overview on Synthesis of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. Available at: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University. Retrieved March 21, 2026, from [Link]
-
Farhat, M. M., et al. (2013). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved March 21, 2026, from [Link]
-
LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]
-
Deshmukh, R., & Tiwari, A. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry, 5(5), 1-10. Available at: [Link]
-
Dai, H., et al. (2012). 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl]oxime. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3122. Available at: [Link]
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]
-
LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]
-
Visnav, S. S., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Scientific Research in Science and Technology, 9(4), 438-445. Available at: [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved March 21, 2026, from [Link]
-
ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved March 21, 2026, from [Link]
-
University of Leeds. (n.d.). 1H NMR Spectroscopy. School of Chemistry. Retrieved March 21, 2026, from [Link]
-
IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved March 21, 2026, from [Link]
-
OpenStax. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved March 21, 2026, from [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, August 2). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. EPA. Retrieved from [Link]
-
DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]
-
Patel, D. R., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Heliyon, 11(6), e31639. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 21, 2026, from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved March 21, 2026, from [Link]
-
Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved March 21, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 21, 2026, from [Link]
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]
Sources
- 1. visnav.in [visnav.in]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive 1H NMR Methodological Guide
Executive Summary
In modern drug discovery, the pyrazole core serves as a privileged scaffold, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Specifically, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical synthetic intermediate. The precise structural validation of this molecule is paramount, as the regiochemistry of the pyrazole ring dictates the compound's downstream pharmacological efficacy.
This technical whitepaper provides an authoritative framework for the 1 H NMR spectroscopic analysis of this compound. By moving beyond simple signal assignment, this guide explains the underlying electronic causality driving each chemical shift and establishes a self-validating experimental protocol to ensure absolute data integrity.
Mechanistic Synthesis & Analytical Workflow
The target compound is predominantly synthesized via the Vilsmeier-Haack formylation of 5-(4-bromophenyl)-1-methyl-1H-pyrazole. The pyrazole C4 position is highly susceptible to electrophilic attack by the halomethyleniminium salt generated from Phosphorus Oxychloride (POCl 3 ) and N,N-Dimethylformamide (DMF)[1].
The logical progression from synthesis to structural validation is mapped below.
Workflow of Vilsmeier-Haack formylation and subsequent self-validating NMR quality control.
Theoretical Framework: 1 H NMR Electronic Environment
To accurately interpret the 1 H NMR spectrum, one must understand the causality behind the resonance frequencies. The chemical shifts of pyrazoles are highly dependent on substitution patterns and the resulting electron density distribution[2].
Quantitative Data Summary
The following table summarizes the expected 1 H NMR quantitative data for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde acquired in CDCl 3 at 400 MHz.
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| Aldehyde (-CHO) | 9.60 – 9.80 | Singlet (s) | N/A | 1H |
| Pyrazole C3-H | 8.00 – 8.10 | Singlet (s) | N/A | 1H |
| Aromatic C3', C5'-H | 7.55 – 7.65 | Doublet (d) | ~8.5 | 2H |
| Aromatic C2', C6'-H | 7.35 – 7.45 | Doublet (d) | ~8.5 | 2H |
| N-Methyl (-CH 3 ) | 3.80 – 3.90 | Singlet (s) | N/A | 3H |
Causality of Chemical Shifts
-
The Aldehyde Proton (~9.70 ppm): The extreme downfield shift is driven by the diamagnetic anisotropy of the carbonyl π -system combined with the strong electron-withdrawing inductive effect of the oxygen atom.
-
The Pyrazole C3-H (~8.05 ppm): This proton resonates as a sharp singlet due to the lack of adjacent vicinal protons (C4 and C5 are fully substituted). Its pronounced downfield position is a direct consequence of the anisotropic deshielding from the adjacent C4-carbonyl group, compounded by the electron-deficient nature of the formylated pyrazole ring [3].
-
The 4-Bromophenyl AA'BB' System (~7.40 & ~7.60 ppm): The para-substituted benzene ring presents a classic AA'BB' spin system (often approximated as an AB quartet). The bromine atom exerts a strong inductive (-I) pull, deshielding the ortho protons (C3', C5') to ~7.60 ppm. Conversely, the protons ortho to the pyrazole ring (C2', C6') resonate slightly upfield at ~7.40 ppm, though they remain heavily deshielded by the heterocycle's electron-withdrawing effect.
-
The N-Methyl Protons (~3.85 ppm): Shifted significantly downfield from typical aliphatic methyl groups (~0.9 ppm), this singlet's position is dictated by the electronegativity of the adjacent pyrazole N1 nitrogen atom.
Experimental Methodology: Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) to prevent systemic errors during data acquisition.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is selected for its excellent solubilizing properties for halogenated heteroaromatics. Crucially, it lacks exchangeable protons, preventing signal overlap. TMS provides an internal standard ( δ 0.00 ppm) for absolute chemical shift calibration.
Step 2: Instrument Tuning and Shimming
-
Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual shimming on the deuterium lock signal (CDCl 3 , 7.26 ppm).
-
Causality: Precise shimming ensures a highly homogeneous static magnetic field ( B0 ) across the active sample volume. This is critical for resolving the fine J -coupling (~8.5 Hz) of the AA'BB' aromatic spin system, which would otherwise blur into an uninterpretable multiplet.
Step 3: Pulse Sequence and Acquisition
-
Action: Set the pulse angle to 30° (zg30 sequence) with a relaxation delay ( D1 ) of 2.0 to 3.0 seconds. Acquire 16 to 32 transients.
-
Causality: A 30° pulse combined with a prolonged relaxation delay ensures that all protons—especially the potentially slower-relaxing aldehyde proton—return to full thermal equilibrium between pulses. This guarantees that the final integration values accurately reflect the true stoichiometric ratio of the molecule.
Step 4: Data Processing & System Validation Checkpoint
-
Action: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz. Perform zero-order and first-order phase correction, followed by a rigorous polynomial baseline correction.
-
Validation Checkpoint: Integrate the extreme downfield aldehyde singlet (~9.70 ppm) and set this integral to exactly 1.00 .
-
Pass Criteria: The protocol is validated only if the upfield N-methyl singlet (~3.85 ppm) integrates to 3.00 ± 0.05 and the total aromatic region integrates to 5.00 ± 0.10 (1H from C3-pyrazole + 4H from the bromophenyl ring).
-
Failure Diagnostics: Any significant deviation indicates incomplete relaxation ( D1 too short), baseline distortion, or the presence of unreacted starting material (lacking the formyl group) [4].
-
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).[Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.[Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate.[Link]
Sources
Mass Spectrometry of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the pyrazole core is a privileged scaffold, frequently utilized for its favorable physicochemical properties and target-binding versatility. 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (Chemical Formula: C₁₁H₉BrN₂O) serves as a critical synthetic intermediate and a pharmacophore model in medicinal chemistry.
As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this molecule not merely as a data collection exercise, but as a self-validating analytical system. The presence of the bromine atom provides a built-in diagnostic tool: the characteristic 1:1 isotopic signature of ⁷⁹Br and ⁸¹Br. This guide delineates the ionization strategies, mechanistic fragmentation pathways, and a fully validated LC-HRMS/MS protocol required to unambiguously characterize this compound in complex matrices.
Physicochemical & Isotopic Profiling
The structural elucidation of halogenated compounds relies heavily on their isotopic envelopes. Bromine is unique among halogens because it exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 50.69% to 49.31% ratio[1].
The Causality of the Isotopic Doublet
When analyzing 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the intact molecular ion will present as a distinct doublet separated by exactly 1.998 Da. This 1:1 ratio acts as an internal validation mechanism: any fragment ion that retains the bromophenyl moiety will exhibit this exact doublet, whereas fragments that have lost the bromine atom will collapse into a monoisotopic singlet[2]. This binary logic allows analysts to map fragmentation cascades with absolute certainty.
Quantitative Mass Data
The following table summarizes the exact masses required for High-Resolution Mass Spectrometry (HRMS) targeting.
Table 1: Exact Mass and Isotopic Distribution
| Ion Species | Ionization Mode | Formula | Exact Mass (⁷⁹Br) | Exact Mass (⁸¹Br) | Diagnostic Ratio |
| Neutral Molecule | N/A | C₁₁H₉BrN₂O | 263.9898 Da | 265.9878 Da | 1:1 |
| Radical Cation [M]⁺ | EI (70 eV) | [C₁₁H₉BrN₂O]⁺ | 263.9898 m/z | 265.9878 m/z | 1:1 |
| Protonated[M+H]⁺ | ESI (+) | [C₁₁H₁₀BrN₂O]⁺ | 264.9971 m/z | 266.9951 m/z | 1:1 |
| Sodiated [M+Na]⁺ | ESI (+) | [C₁₁H₉BrN₂ONa]⁺ | 286.9790 m/z | 288.9770 m/z | 1:1 |
Ionization Strategies and Fragmentation Mechanics
Soft vs. Hard Ionization
The choice of ionization dictates the internal energy imparted to the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS/MS workflows. It generates the protonated species [M+H]⁺ with minimal in-source fragmentation, preserving the precursor ion for targeted Collision-Induced Dissociation (CID).
-
Electron Ionization (EI): A hard ionization technique (typically 70 eV) used in GC-MS. The high energy strips an electron to form a radical cation [M]⁺, inducing spontaneous, reproducible fragmentation highly suitable for spectral library matching[3].
Collision-Induced Dissociation (CID) Pathways
In tandem mass spectrometry (MS/MS), the [M+H]⁺ precursor is accelerated into a collision cell filled with an inert gas (e.g., Argon or Nitrogen). The conversion of kinetic energy into internal vibrational energy leads to predictable bond cleavages[4][5].
For 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the fragmentation logic follows three primary pathways:
-
Aldehyde Cleavage (Pathway A): The carbaldehyde group at the C4 position is highly labile. The initial loss of carbon monoxide (-28 Da) or a formyl radical (-29 Da) is the lowest-energy fragmentation route[6]. Because the bromine is untouched, the resulting fragment retains the 1:1 doublet.
-
Bromine Radical Loss (Pathway B): The homolytic cleavage of the C-Br bond results in the loss of a bromine radical (-78.9 Da or -80.9 Da). The resulting product ion at m/z 186.0788 is a singlet, confirming the halogen loss.
-
Pyrazole Ring Opening (Pathway C): Higher collision energies force the cleavage of the pyrazole ring, typically resulting in the neutral loss of HCN (-27 Da) or N₂ (-28 Da)[6].
CID Fragmentation Logic Tree for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Table 2: Key CID Fragment Ions and Neutral Losses
| Fragment Ion | m/z (Observed) | Neutral Loss | Isotope Pattern | Structural Inference |
| [M+H - CO]⁺ | 237.0022 / 239.0002 | 27.9949 Da | 1:1 Doublet | Loss of carbonyl oxygen; Br retained. |
| [M+H - CHO]⁺ | 236.0000 / 238.0000 | 29.0027 Da | 1:1 Doublet | Complete aldehyde cleavage. |
| [M+H - Br]⁺ | 186.0788 | 78.9183 Da | Singlet | Cleavage of the C-Br bond. |
| [M+H - CO - Br]⁺ | 158.0839 | 106.9132 Da | Singlet | Sequential loss of aldehyde and halogen. |
Experimental Protocol: LC-HRMS/MS Workflow
To ensure reproducibility and compliance with FDA/EMA bioanalytical method validation guidelines for small molecules[7][8], the following self-validating protocol is designed for the quantification and structural confirmation of the target compound in biological matrices (e.g., plasma or cell media).
Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation. Causality: Acidification ensures the pyrazole nitrogen remains protonated, maximizing downstream ESI efficiency.
-
Vortex for 2 minutes at maximum speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial for injection.
Phase 2: UHPLC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.5 min: Linear ramp to 95% B
-
3.5 - 4.5 min: Hold at 95% B (Column wash)
-
4.5 - 5.0 min: Return to 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Phase 3: HRMS/MS Parameters (Orbitrap or Q-TOF)
-
Ionization Mode: Positive ESI (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Targeted MS2 (PRM Mode): Isolate the precursor doublet (m/z 265.0 and 267.0) using a quadrupole isolation window of 3.0 m/z to ensure both isotopes are co-fragmented.
-
Collision Energy (CE): Step-collision energy at 15, 25, and 40 eV to capture both low-energy (aldehyde loss) and high-energy (ring cleavage) fragments.
Standardized LC-HRMS/MS workflow for small molecule bioanalysis.
Data Interpretation & Troubleshooting
When analyzing the resulting spectra, the primary diagnostic check is the presence of the 1:1 isotopic doublet. If a peak at m/z 265.0 is observed without its m/z 267.0 counterpart, it is an isobaric interference, not the target brominated compound. Furthermore, tracking the mass difference of exactly 21.98 Da (Na - H) can help identify sodiated adducts[M+Na]⁺ if the [M+H]⁺ signal is suppressed[9].
References
-
Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene. PubMed (NIH). Available at:[Link][2]
-
Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. ACS Publications. Available at:[Link][1]
-
Fragmentations of pyrazole derivatives. ResearchGate. Available at:[Link][6]
-
CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification. CORE. Available at:[Link][4]
-
Collision-induced dissociation. Wikipedia. Available at:[Link][5]
-
Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation. Friedrich Schiller University Jena. Available at:[Link][9]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at:[Link][8]
-
HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra. ChemRxiv. Available at:[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene: studies with model proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. resolian.com [resolian.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]
Application Note: Synthesis and Isolation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction and Synthetic Rationale
Pyrazole-4-carbaldehydes are highly versatile building blocks in medicinal chemistry, frequently serving as advanced intermediates for the synthesis of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. The functionalization of the pyrazole core at the C4 position is strategically critical, as this site is the most electron-rich and susceptible to electrophilic aromatic substitution (EAS).
This application note details a robust, three-step synthetic protocol for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . The strategy relies on the initial construction of the pyrazole core via an enaminone intermediate, followed by regioselective formylation using the Vilsmeier-Haack reaction[1].
Mechanistic Causality
-
Enaminone Formation: Condensation of 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a highly reactive enaminone. DMF-DMA acts as both the electrophilic formyl equivalent and the base, driving the equilibrium forward.
-
Pyrazole Annulation: The reaction of the enaminone with methylhydrazine (an unsymmetrical binucleophile) proceeds via a Michael addition-elimination sequence followed by cyclization. This generates a mixture of 1,3- and 1,5-regioisomers. We specifically isolate the 5-aryl isomer prior to formylation to avoid intractable mixtures downstream.
-
Vilsmeier-Haack Formylation: The Vilsmeier reagent (a chloroiminium salt) is generated in situ from phosphorus oxychloride (POCl₃) and DMF[2]. The C4 position of the 1-methyl-5-arylpyrazole is highly nucleophilic due to the resonance stabilization of the Wheland intermediate by both nitrogen atoms, ensuring exclusive C4 formylation[3].
Mandatory Visualization: Synthetic Workflow
Synthetic workflow for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack.
Experimental Protocols
Protocol A: Synthesis of (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Self-Validating Metric: The reaction transitions from a clear solution to a deep yellow/orange color, indicating extended conjugation.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromoacetophenone (10.0 g, 50.2 mmol) and DMF-DMA (8.97 g, 10.0 mL, 75.3 mmol, 1.5 equiv).
-
Reaction: Heat the neat mixture to reflux (approx. 100 °C) for 12 hours. Monitor the complete consumption of the ketone via TLC (Hexanes/EtOAc 3:1; UV active).
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct.
-
Isolation: Triturate the resulting dark oil with cold hexanes (50 mL). A yellow precipitate will form. Filter the solid, wash with cold hexanes, and dry in vacuo to afford the enaminone (Typical yield: 92%).
Protocol B: Annulation and Regioisomer Separation
Self-Validating Metric: The 5-aryl isomer elutes significantly faster on silica gel due to the steric clash between the N-methyl and the aryl group, which breaks coplanarity and reduces the dipole moment.
-
Setup: Dissolve the enaminone (10.0 g, 39.3 mmol) in absolute ethanol (100 mL).
-
Addition: Cool the solution to 0 °C. Carefully add methylhydrazine (2.17 g, 2.5 mL, 47.2 mmol, 1.2 equiv) dropwise. (Caution: Methylhydrazine is highly toxic; perform in a well-ventilated fume hood).
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 5 hours.
-
Workup: Evaporate the ethanol under reduced pressure. Dissolve the crude residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Separation: Purify the crude mixture (approx. 1:1 ratio of isomers) via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes).
-
Fraction A (Fast eluting): 5-(4-Bromophenyl)-1-methyl-1H-pyrazole.
-
Fraction B (Slow eluting): 3-(4-Bromophenyl)-1-methyl-1H-pyrazole.
-
Protocol C: Vilsmeier-Haack Formylation
Self-Validating Metric: Proper pH control during quenching (pH 7-8) is mandatory. Acidic conditions leave the intermediate as a water-soluble iminium salt, drastically reducing the organic yield[2].
-
Vilsmeier Reagent Preparation: In an oven-dried, argon-flushed flask, add anhydrous DMF (15 mL) and cool to 0 °C in an ice-salt bath. Add POCl₃ (4.85 g, 2.95 mL, 31.6 mmol, 3.0 equiv) dropwise over 20 minutes. Maintain the internal temperature below 5 °C to prevent the thermal decomposition of the chloroiminium salt[2]. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve the isolated 5-(4-bromophenyl)-1-methyl-1H-pyrazole (2.5 g, 10.5 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Formylation: Remove the ice bath and heat the reaction mixture to 90 °C for 4 hours[1]. The solution will turn dark brown.
-
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice (100 g). Carefully add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate[2].
-
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with LiCl solution (5% aq, 3 x 50 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize the crude solid from hot ethanol to afford pure 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as an off-white solid.
Quantitative Data & Troubleshooting
Table 1: Regioisomer Separation Profile (Silica Gel, Hexanes/EtOAc)
| Isomer | Structural Feature | Relative Polarity | Typical TLC Rf (Hex/EtOAc 3:1) |
| 1-Methyl-5-(4-bromophenyl)-1H-pyrazole | Steric clash (N-Me and Aryl); Non-planar | Lower | ~ 0.45 |
| 1-Methyl-3-(4-bromophenyl)-1H-pyrazole | Unhindered; Highly conjugated and planar | Higher | ~ 0.25 |
Table 2: Optimization and Troubleshooting of the Vilsmeier-Haack Formylation
| Parameter | Condition | Observation / Yield Impact |
| Reagent Prep Temp | > 10 °C | Exothermic runaway; Decomposition of Vilsmeier reagent; Yield < 30%[2]. |
| Reagent Prep Temp | 0 - 5 °C | Stable chloroiminium formation; Optimal electrophilicity. |
| Reaction Temp | 25 °C | Incomplete conversion; >50% starting material recovered. |
| Reaction Temp | 80 - 90 °C | Complete EAS conversion within 4 hours; Yield > 85%[1]. |
| Quenching Method | H₂O only | Slow hydrolysis of iminium intermediate; Severe emulsion formation during extraction[2]. |
| Quenching Method | Sat. NaHCO₃ (pH 7-8) | Rapid hydrolysis to aldehyde; Clean phase separation; Neutralizes generated H₃PO₄/HCl. |
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles Benchchem URL
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes ResearchGate URL
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)
- International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS)
Sources
Application Note: Advanced Vilsmeier-Haack Methodologies for the Synthesis of Pyrazole-4-carbaldehydes
Executive Summary
Pyrazole-4-carbaldehydes are privileged pharmacophores and highly versatile building blocks in the development of pharmaceuticals, agrochemicals, and fluorescent sensors. The reactive aldehyde moiety combined with the robust pyrazole core allows for extensive downstream functionalization. For drug development professionals and synthetic chemists, the Vilsmeier-Haack (VH) reaction remains the premier, most scalable methodology for synthesizing these scaffolds.
This application note provides an authoritative, in-depth guide to the VH formylation of pyrazoles. It covers both the direct formylation of pre-existing pyrazole rings and the convergent cyclization-formylation of hydrazones, detailing the mechanistic causality, critical reaction parameters, and self-validating experimental protocols required for high-yield synthesis.
Mechanistic Rationale & Pathway Divergence
The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent), typically formed in situ by reacting a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃)[1].
Depending on the starting material, the synthesis of pyrazole-4-carbaldehydes proceeds via two distinct pathways:
-
Pathway A (Direct Formylation): Electron-rich, pre-formed pyrazoles (e.g., 1-alkyl-1H-pyrazoles or 5-chloro-1H-pyrazoles) undergo direct electrophilic aromatic substitution at the highly nucleophilic C-4 position[2].
-
Pathway B (Double Formylation & Cyclization): Hydrazones (e.g., phenylhydrazones derived from acetophenones) react with excess VH reagent. The reagent drives both the cyclization to form the pyrazole ring and the subsequent formylation at the C-4 position in a single, convergent pot[3].
Figure 1: Divergent Vilsmeier-Haack synthetic pathways for pyrazole-4-carbaldehydes.
Causality in Reagent Handling
-
Anhydrous Conditions: The reaction must be strictly anhydrous. The chloroiminium ion is highly moisture-sensitive; trace water will prematurely hydrolyze the reagent back to DMF and phosphoric acid derivatives, completely halting the formylation[3].
-
Temperature Control During Reagent Prep: The reaction between POCl₃ and DMF is highly exothermic. POCl₃ must be added dropwise at 0–5 °C to prevent the thermal decomposition of the unstable chloroiminium intermediate before the substrate is introduced[1].
Experimental Workflows & Protocols
Figure 2: Step-by-step experimental workflow for Vilsmeier-Haack formylation.
Protocol A: Direct Formylation of Pre-formed Pyrazoles
Optimized for substrates like 1-isopropyl-1H-pyrazole or 5-chloro-1H-pyrazoles.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, add anhydrous DMF (3.0 to 6.0 equivalents based on substrate)[1][2]. Cool the flask in an ice-salt bath to 0–5 °C.
-
Activation: Add POCl₃ (1.2 to 4.0 equivalents) dropwise with constant stirring. Maintain the temperature strictly below 10 °C. Stir for an additional 30 minutes to ensure complete chloroiminium salt formation[1].
-
Substrate Addition: Dissolve the pyrazole derivative (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the VH reagent at 0–10 °C.
-
Reaction Execution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to the optimal temperature (60–80 °C for standard alkyl pyrazoles[1]; up to 120 °C for deactivated substrates like 5-chloropyrazoles[2]). Stir for 2–4 hours.
-
Quenching and Neutralization (Critical Step): Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic mixture using a saturated solution of Na₂CO₃ until the pH reaches ~7[2].
-
Causality Note: Over-basification can cause aldol condensations of the newly formed aldehyde, while under-neutralization traps the product as a water-soluble iminium intermediate, destroying extraction yields.
-
-
Isolation: Extract the aqueous layer with chloroform (3×)[2]. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol B: Hydrazone Cyclization-Formylation
Optimized for the convergent synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from hydrazones.
-
VH Reagent Prep: Prepare the VH reagent as described in Protocol A, utilizing at least 3.0 equivalents of POCl₃ and excess DMF to account for the double formylation requirement[3].
-
Cyclization: Add the pre-synthesized hydrazone (e.g., derived from galloyl hydrazide or phenylhydrazine)[3][4] dropwise at 0 °C.
-
Heating: Heat the reaction mixture to 80–90 °C for approximately 4 hours[3]. The elevated temperature provides the activation energy necessary for the cyclization of the intermediate prior to the final formylation step.
-
Work-up: Follow the identical ice-quench and pH ~7 neutralization procedure outlined in Protocol A.
Substrate-Specific Optimization Data
The reactivity of the pyrazole core dictates the required equivalency of the VH reagent and the optimal reaction temperature. Electron-withdrawing groups (e.g., halogens, nitro groups) deactivate the ring, necessitating harsher conditions[2].
| Substrate Type | Reagents (Equiv. Substrate : POCl₃ : DMF) | Temp (°C) | Time (h) | Avg. Yield (%) | Ref |
| 1-Alkyl-1H-pyrazole | 1.0 : 1.2 : 3.0 | 60–80 | 2–4 | 75–85 | [1] |
| 5-Chloro-1H-pyrazole | 1.0 : 4.0 : 6.0 | 120 | 1–2 | 67–85 | [2] |
| Aryl Hydrazones | 1.0 : 3.0 : Excess | 80–90 | 4 | 70–88 | [3] |
Analytical Validation & Self-Correction
To ensure the protocol acts as a self-validating system, researchers must employ the following analytical checkpoints:
-
In-Process Monitoring (TLC): Monitor the reaction progress using Thin Layer Chromatography (typically 3:7 EtOAc:Hexane). The complete disappearance of the starting material spot indicates the endpoint[2].
-
FT-IR Validation: Post-purification, the success of the formylation is immediately verifiable via FT-IR. Look for the appearance of a strong, sharp carbonyl (C=O) stretching band at 1670–1690 cm⁻¹ , characteristic of pyrazole-4-carbaldehydes[4].
-
¹H-NMR Confirmation: The definitive proof of C-4 formylation is the appearance of a distinct aldehydic proton singlet far downfield at δ 9.8–10.0 ppm [3][4]. Additionally, the pyrazole C-5 proton will shift downfield due to the electron-withdrawing effect of the newly installed formyl group.
References
-
Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. 1
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. 2
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. 4
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. 5
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. 3
Sources
Application Note: Vilsmeier-Haack Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.
Scientific Rationale & Regiochemical Strategy
Pyrazole-4-carbaldehydes are highly privileged scaffolds in drug discovery, serving as critical intermediates for the synthesis of kinase inhibitors, anti-inflammatory agents, and complex poly-functionalized heterocycles.
When synthesizing 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , researchers must carefully navigate pyrazole regiochemistry. The classical [1], which employs a one-pot cyclization/formylation of acetophenone hydrazones, strictly yields the 3-aryl -1-substituted-1H-pyrazole-4-carbaldehyde isomers[2].
To successfully obtain the 5-aryl regiochemistry required for this target, the synthetic strategy must be decoupled. The protocol below utilizes a direct Vilsmeier-Haack formylation on the pre-synthesized substrate, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. Because the C-3 and C-5 positions are adjacent to the electronegative nitrogen atoms of the pyrazole core, the C-4 position remains the most electron-rich and nucleophilic site, ensuring highly [3].
Mechanistic Pathway
The Vilsmeier-Haack (VH) reaction is a self-validating system of electrophilic aromatic substitution (SEAr). The causality of the reaction proceeds through three distinct phases:
-
Reagent Generation: Phosphorus oxychloride (POCl₃) reacts with N,N-Dimethylformamide (DMF) to generate the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier-Haack reagent)[4].
-
Electrophilic Attack: The electron-rich C-4 position of the pyrazole attacks the chloroiminium ion, forming a transient Wheland-like intermediate that rearomatizes into a stable iminium salt[5].
-
Hydrolysis: The iminium salt is highly resistant to spontaneous breakdown and requires deliberate aqueous basic hydrolysis (pH 8–9) to release the final 4-carbaldehyde and dimethylamine[2].
Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C-4 position.
Reagent Specifications & Optimization
To ensure complete conversion, an excess of POCl₃ is required. The pyrazole nitrogen can coordinate with the electrophile or acid byproducts, which artificially depletes the active Vilsmeier reagent[4].
Table 1: Reaction Stoichiometry and Reagent Specifications (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | 237.10 | 1.0 | 2.37 g | Substrate |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | 2.80 mL (4.60 g) | Electrophile Precursor |
| N,N-Dimethylformamide (anhydrous) | 73.09 | Excess | 20.0 mL | Solvent & Reactant |
| Sodium Hydroxide (20% aq. solution) | 40.00 | As needed | ~15-20 mL | Hydrolysis / Quench |
Table 2: Reaction Optimization Parameters
| Parameter | Sub-optimal | Optimized | Causality / Impact on Yield |
| Temperature | 25 - 50 °C | 80 - 90 °C | Overcomes the activation energy of the deactivated pyrazole ring; prevents stalled iminium formation[6]. |
| POCl₃ Equivalents | 1.0 - 1.5 eq | 3.0 eq | Compensates for reagent sequestration by pyrazole nitrogen coordination[6]. |
| Quench pH | pH < 7 | pH 8 - 9 | Acidic conditions leave the iminium salt unhydrolyzed, causing the product to remain in the aqueous layer during extraction[5]. |
Experimental Protocol
Caution: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using rigorously anhydrous conditions until the quench phase.
Step 1: Formation of the Vilsmeier-Haack Reagent
-
Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Add anhydrous DMF (20.0 mL) to the flask and cool the system to 0 °C using an ice-water bath.
-
Add POCl₃ (2.80 mL, 30.0 mmol) dropwise via syringe over 15 minutes.
-
Stir the resulting pale-yellow solution at 0 °C for 30 minutes to ensure complete formation of the chloroiminium ion.
Step 2: Electrophilic Aromatic Substitution
-
Dissolve 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (2.37 g, 10.0 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
Remove the ice bath, allow the reaction to reach room temperature, and then heat the mixture to 80–90 °C using an oil bath for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).
Step 3: Hydrolysis and Quenching
-
Once the starting material is fully consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture over 100 g of crushed ice with vigorous stirring.
-
Carefully neutralize the highly acidic mixture by dropwise addition of a 20% aqueous NaOH solution (or saturated Na₂CO₃) until the pH reaches 8–9. Critical Insight: A pale yellow precipitate will begin to form as the iminium intermediate hydrolyzes into the free carbaldehyde.
-
Stir the alkaline suspension overnight at room temperature to ensure complete hydrolysis of the iminium salt.
Step 4: Isolation and Purification
-
Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers with water (2 × 50 mL) to remove residual DMF, followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) or recrystallize from hot ethanol to yield pure 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Analytical Validation & Troubleshooting
Expected NMR Signatures:
-
¹H NMR (CDCl₃, 400 MHz): Look for a sharp, distinct singlet at ~9.80 - 10.00 ppm (1H, -CHO). The pyrazole C-3 proton will appear as a singlet at ~8.00 - 8.15 ppm . The N-methyl group will appear as a singlet at ~3.80 - 3.95 ppm .
-
LC-MS: Expected [M+H]⁺ peak at m/z 265.0 and 267.0 (1:1 ratio, indicative of the ⁷⁹Br and ⁸¹Br isotopes).
Troubleshooting Emulsions: If an intractable emulsion forms during the Ethyl Acetate extraction (Step 12), it is likely due to incomplete hydrolysis of the iminium salt acting as a surfactant. Verify the aqueous layer is strictly pH 8-9, add additional brine, and filter the biphasic mixture through a pad of Celite to break the emulsion.
References
-
Title: One-Pot Synthesis of Some New Semicarbazone, Thiosemicarbazone, and Hydrazone Derivatives of 1-Phenyl-3-Arylpyrazole-4-Carboxaldehyde from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent Source: Taylor & Francis (Synthetic Communications) URL: [Link]
-
Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar / Arkivoc URL: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benzaldehyde;1H-pyrazole | 835653-11-7 | Benchchem [benchchem.com]
- 4. Buy 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 883-38-5 [smolecule.com]
- 5. Buy 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 618101-71-6 [smolecule.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a Bifunctional Synthetic Intermediate
Introduction & Chemical Rationale
In modern drug discovery and agrochemical development, the pyrazole ring is recognized as a privileged structural motif, frequently found in COX-2 inhibitors, p38 MAP kinase inhibitors, and various antimicrobial agents[1]. The compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde represents a highly versatile, bifunctional building block designed to accelerate structure-activity relationship (SAR) studies.
The strategic value of this intermediate lies in its orthogonal reactivity:
-
The C4-Carbaldehyde (Formyl) Group : Acts as an electrophilic handle, perfectly primed for Knoevenagel condensations, Wittig olefinations, and reductive aminations to generate diverse aminomethyl or vinyl pyrazole libraries[2].
-
The C5-(4-Bromophenyl) Group : Serves as a robust electrophile for palladium-catalyzed C-C or C-N bond-forming reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings).
By utilizing this single intermediate, researchers can divergently synthesize complex, poly-functionalized pyrazoles without requiring de novo ring synthesis for every derivative.
Divergent synthetic utility of the bifunctional pyrazole-4-carbaldehyde intermediate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the intermediate and its closely related structural analogs to guide handling and storage[3][4].
| Property | Value / Description |
| Chemical Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| Physical Form | Solid powder (typically off-white to pale yellow) |
| Melting Point | ~100–147 °C (extrapolated from structural analogs) |
| Solubility | Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in water |
| Storage Conditions | Room temperature (RT), protect from prolonged light exposure |
Upstream Synthesis: Vilsmeier-Haack Formylation
The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is most efficiently achieved via the Vilsmeier-Haack reaction[5]. The pyrazole core is inherently electron-rich, making the C4 position highly susceptible to electrophilic aromatic substitution.
Mechanistic Causality
The reaction relies on the in situ generation of a chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[6].
-
Temperature Control : The initial formation of the Vilsmeier reagent is highly exothermic. Reagents must be mixed at 0 °C to prevent the thermal decomposition of DMF into dimethylamine and carbon monoxide.
-
Reagent Equivalents : Using an excess of POCl₃ (typically 4 equivalents) and DMF (6 equivalents) is critical. This excess drives the equilibrium toward the active chloroiminium species, maximizing the formylation yield[6].
-
Hydrolysis : The reaction produces a stable Wheland intermediate (an iminium salt). A basic aqueous quench (using saturated Na₂CO₃) is mandatory to hydrolyze this salt into the final carbaldehyde while neutralizing the generated HCl, thereby preventing the degradation of the pyrazole ring[6].
Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C4 position.
Optimization of Formylation Conditions
Optimization studies on related pyrazole systems demonstrate the necessity of elevated temperatures and excess reagents to achieve complete conversion[6].
| Entry | DMF (equiv.) | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 2.0 | 70 | 4.0 | 0 (No reaction) |
| 2 | 5.0 | 2.0 | 120 | 2.0 | 32 |
| 3 | 6.0 | 4.0 | 120 | 2.0 | >85 (Optimal) |
Step-by-Step Protocol: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent : Equip a dry, 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Purge the system with inert gas (N₂ or Ar). Add anhydrous DMF (6.0 equiv.) and cool the flask to 0 °C using an ice-water bath.
-
Addition of POCl₃ : Slowly add POCl₃ (4.0 equiv.) dropwise over 15 minutes. Self-Validation Check: The solution should turn pale yellow and slightly viscous, confirming the formation of the chloroiminium ion. Stir at 0 °C for an additional 15 minutes.
-
Substrate Addition : Dissolve 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heating : Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 100–120 °C for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
-
Quenching & Hydrolysis : Once the starting material is consumed, cool the mixture to 0 °C. Carefully pour the mixture over crushed ice. Slowly add a saturated aqueous solution of Na₂CO₃ until the pH reaches ~7–8. Causality: Rapid neutralization prevents the formation of unwanted chlorinated byproducts.
-
Extraction & Purification : Extract the aqueous layer with Chloroform or Dichloromethane (3 × 30 mL)[6]. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the pure carbaldehyde.
Downstream Applications & Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position
The 4-bromophenyl moiety is an excellent substrate for Pd-catalyzed cross-coupling. This protocol details the coupling of the intermediate with an arylboronic acid to generate biaryl pyrazole derivatives.
Causality of Reagent Selection :
-
Catalyst (Pd(dppf)Cl₂) : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center. This significantly accelerates the reductive elimination step, reducing the likelihood of competitive protodehalogenation of the aryl bromide.
-
Base (K₂CO₃) : A mild inorganic base is required to activate the boronic acid by forming a reactive boronate complex, which facilitates the transmetalation step.
Step-by-Step Method :
-
In a Schlenk tube, combine 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the tube with Argon three times.
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M concentration).
-
Heat the mixture at 90 °C for 12 hours.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.
Protocol B: Reductive Amination of the C4-Carbaldehyde
To synthesize aminomethyl pyrazole derivatives (common in kinase inhibitor libraries), the C4-carbaldehyde is converted to a secondary or tertiary amine.
Causality of Reagent Selection :
-
Reducing Agent (NaBH(OAc)₃) : Sodium triacetoxyborohydride is specifically chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the unreacted starting aldehyde to a primary alcohol.
-
Acid Catalyst (Acetic Acid) : A catalytic amount of acetic acid (pH ~4-5) accelerates the formation of the iminium ion intermediate.
Step-by-Step Method :
-
Dissolve the pyrazole-4-carbaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
-
Add glacial acetic acid (1.0 equiv.) and stir at room temperature for 1 hour to allow iminium ion formation. Self-Validation Check: A slight color change or minor turbidity often indicates successful iminium formation.
-
Add NaBH(OAc)₃ (1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature for 12–16 hours. Monitor by LC-MS or TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent.
-
Extract with Dichloromethane (3 × 20 mL), dry the combined organic layers over MgSO₄, concentrate, and purify via chromatography.
References
-
ResearchGate . Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Accessed March 21, 2026.
-
Arkivoc . Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions (2019). Accessed March 21, 2026.
-
MDPI . 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (2024). Accessed March 21, 2026.
-
RSC Advances . Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach (2016). Accessed March 21, 2026.
-
Sigma-Aldrich . 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Product Page. Accessed March 21, 2026.
-
Sigma-Aldrich . 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde Product Page. Accessed March 21, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 3. 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | 154927-01-2 [sigmaaldrich.cn]
- 4. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
Comprehensive Guide to the Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol
Introduction & Strategic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry. As a bioisostere of adenine, it is widely utilized in the design of ATP-competitive inhibitors targeting critical protein kinases such as mTOR, EGFR, and Aurora kinases[1][2].
When synthesizing pyrazolo[3,4-d]pyrimidines from 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , a unique chemical challenge arises. Traditional linear syntheses often rely on 5-amino-pyrazole precursors where the pyrimidine ring is built directly onto the existing pyrazole core. However, because the 5-position of our starting material is occupied by a bulky 4-bromophenyl group, intramolecular cyclization is sterically and electronically blocked.
To overcome this, we employ a highly atom-economical Multicomponent Reaction (MCR) strategy. In this approach, the starting carbaldehyde acts as the electrophilic core (the aldehyde component) rather than the scaffold base. By reacting it simultaneously with a CH-acidic compound (e.g., a pyrazolone) and a binucleophile (e.g., guanidine), we construct a novel pyrazolo[3,4-d]pyrimidine framework decorated with a complex pyrazolyl substituent at the 4-position[3][4]. This method rapidly generates bis-heterocyclic libraries with high structural diversity for high-throughput screening.
Mechanistic Insights & Causality
The three-component synthesis operates via a self-assembling Knoevenagel-Michael-Cyclocondensation cascade . Understanding the causality behind each step is critical for troubleshooting and optimization:
-
Knoevenagel Condensation: The reaction initiates with the nucleophilic attack of the enolizable C4-methylene of the pyrazolone onto the aldehyde carbonyl of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Water is eliminated to form a highly electrophilic arylidene intermediate.
-
Michael Addition: The primary amine of guanidine attacks the β -carbon of the arylidene intermediate.
-
Cyclocondensation & Oxidation: The second amino group of guanidine attacks the pyrazolone's C5-carbonyl. Subsequent dehydration yields a dihydropyrazolo[3,4-d]pyrimidine, which rapidly oxidizes in air to the fully aromatic pyrazolo[3,4-d]pyrimidine system.
The thermodynamic driving force of this MCR is the formation of the highly stable, fully conjugated fused aromatic system.
Multicomponent assembly of pyrazolo[3,4-d]pyrimidines via Knoevenagel-Michael cascade.
Experimental Protocol: Three-Component Synthesis
This protocol describes the synthesis of 4-(5-(4-bromophenyl)-1-methyl-1H-pyrazol-4-yl)-pyrazolo[3,4-d]pyrimidine derivatives using L-Proline as a bifunctional organocatalyst.
Materials & Reagents
-
Aldehyde: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 265 mg)
-
Active Methylene: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol, 174 mg)
-
Binucleophile: Guanidine hydrochloride (1.2 mmol, 115 mg)
-
Base: Sodium acetate (1.2 mmol, 98 mg)
-
Catalyst: L-Proline (0.2 mmol, 23 mg)
-
Solvent: Ethanol/Water (1:1 v/v, 10 mL)
Step-by-Step Methodology
Step 1: Pre-activation of Substrates
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde and the pyrazolone.
-
Add 10 mL of the Ethanol/Water mixture, followed by L-Proline. Stir at room temperature for 15 minutes.
-
Causality: L-Proline accelerates the Knoevenagel condensation by forming a reactive iminium intermediate with the aldehyde, while its carboxylic acid moiety activates the pyrazolone via hydrogen bonding. The aqueous ethanol system enhances the hydrophobic effect, driving the organic substrates together.
Step 2: Multicomponent Assembly
-
To the stirring mixture, add Guanidine hydrochloride and Sodium acetate.
-
Attach a reflux condenser and heat the mixture to 80 °C in an oil bath.
-
Causality: Sodium acetate acts as a mild base to liberate free guanidine in situ. Using a mild base prevents unwanted aldol side-reactions or degradation of the starting carbaldehyde that would occur with strong bases like NaOH.
Step 3: Self-Validating Reaction Monitoring
-
Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4 v/v).
-
Self-Validation Check: The starting aldehyde is strongly UV-active at 254 nm with an Rf of ~0.6. As the reaction progresses, a new spot will appear at Rf ~0.3. Because the resulting bis-heterocyclic pyrazolo[3,4-d]pyrimidine possesses an extended conjugated system, the product spot will exhibit distinct blue/green fluorescence under 365 nm UV light. The reaction is complete when the aldehyde spot completely disappears (typically 3 hours).
Step 4: Workup and Purification
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Self-Validation Check: As the mixture cools, the highly aromatic and hydrophobic pyrazolo[3,4-d]pyrimidine product will spontaneously precipitate from the aqueous ethanol solvent.
-
Filter the solid under vacuum using a Büchner funnel.
-
Wash the filter cake with ice-cold water (2 x 10 mL) to remove unreacted guanidine, sodium acetate, and L-Proline.
-
Recrystallize the crude solid from hot ethanol to afford the pure product.
Quantitative Data: Reaction Optimization
To establish the robustness of this protocol, various catalytic and solvent systems were evaluated. The L-Proline catalyzed aqueous-ethanol system was selected for its superior yield and environmental profile.
Table 1: Optimization of Multicomponent Reaction Conditions
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Piperidine (20) | Ethanol | Reflux (78) | 6 | 65 |
| 2 | Piperidine (20) | Acetonitrile | Reflux (82) | 6 | 72 |
| 3 | p-TSA (20) | Ethanol | Reflux (78) | 4 | 55 |
| 4 | NaOH (1.0 equiv) | PEG-400 | 80 | 2 | 88 |
| 5 | L-Proline (20) | EtOH/H₂O (1:1) | Reflux (80) | 3 | 91 |
Note: Yields refer to isolated yields after recrystallization. Entry 5 represents the optimized conditions utilized in the protocol above.
Downstream Applications in Drug Development
The resulting 4-(pyrazolyl)-pyrazolo[3,4-d]pyrimidine derivatives are highly valuable in oncology drug discovery. Because the pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, these compounds act as potent ATP-competitive inhibitors. They are frequently utilized to achieve dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the mechanistic Target of Rapamycin (mTOR), effectively shutting down cancer cell proliferation pathways[1].
Dual inhibition of EGFR and mTOR signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.
References
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 1
-
Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals. 3
-
One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide. ACS Publications.2
-
Synthesis, characterization and antimicrobial activity (mic) of some new pyrimidine derivatives. Journal of Advanced Scientific Research. 4
Sources
Application Note: Synthesis of Pyrazolo[3,4-b]quinolines via Transition-Metal-Catalyzed C-H Annulation
Executive Summary & Strategic Rationale
The 1H-pyrazolo[3,4-b]quinoline scaffold is a highly privileged pharmacophore, exhibiting potent bioactivity ranging from antimalarial properties to high-affinity binding at the Translocator Protein (TSPO) for neuroprotective applications [1, 2]. Traditional syntheses of this core rely heavily on the Friedländer condensation, which requires 5-amino-pyrazole precursors.
This application note details a modern, highly modular alternative: the synthesis of the scaffold using 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . By utilizing a Palladium-catalyzed intramolecular C-H annulation strategy, we bypass the need for an amino-pyrazole. More importantly, the strategic placement of the 4-bromophenyl group acts as an orthogonal synthetic handle. The chemoselective nature of the Palladium catalyst ensures the C–Br bond remains intact during the cyclization, allowing for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling) to rapidly expand chemical space during hit-to-lead drug development.
Mechanistic Pathway & Workflow
The synthesis is a robust two-step telescoping process:
-
Schiff Base Condensation: The pyrazole-4-carbaldehyde is condensed with 2-iodoaniline to form an imine intermediate.
-
Pd-Catalyzed C-H Annulation: The imine undergoes an intramolecular Heck-type cross-dehydrogenative coupling. The Pd(0) catalyst selectively undergoes oxidative addition into the C–I bond of the aniline, followed by a Concerted Metalation-Deprotonation (CMD) at the unsubstituted C3–H position of the pyrazole, closing the pyridine ring.
Fig 1: Synthetic workflow from pyrazole-4-carbaldehyde to the fused quinoline core.
Fig 2: Catalytic cycle of the Pd-catalyzed intramolecular C-H annulation.
Reaction Optimization & Causality
A critical failure point in cross-coupling highly functionalized heterocycles is catalyst poisoning and protodehalogenation. Table 1 summarizes the optimization of the annulation step.
Table 1: Optimization of the Pd-Catalyzed Annulation
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 45 |
| 2 | Pd(OAc)₂ | dppf | Cs₂CO₃ | DMF | 120 | 78 |
| 3 | Pd(dppf)Cl₂ | None | Cs₂CO₃ | DMF | 120 | 82 |
| 4 | Pd(OAc)₂ | PCy₃ | KOtBu | Toluene | 110 | 35 |
| 5 | Pd(OAc)₂ | dppf | Ag₂CO₃ | DMF | 120 | 94 |
Expert Insight on Causality:
-
Ligand Choice: Monodentate ligands like PPh₃ (Entry 1) are too flexible, leading to off-target protodehalogenation. The bidentate ligand dppf provides a wide bite angle that stabilizes the Pd(II) intermediate and accelerates the reductive elimination step, preventing side reactions.
-
Base/Additive Selection: The breakthrough in yield (Entry 5) is achieved by replacing alkali bases with Ag₂CO₃ . Silver carbonate acts as a potent halide scavenger. By precipitating insoluble AgI, it removes iodide from the catalytic cycle, preventing catalyst poisoning and forcefully driving the equilibrium of the oxidative addition forward.
Step-by-Step Experimental Protocol
Step 4.1: Synthesis of the Schiff Base Intermediate
-
Charge the Reactor: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 265 mg) and 2-iodoaniline (1.1 mmol, 241 mg).
-
Solvent & Catalyst: Add 20 mL of anhydrous toluene followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol, 9.5 mg).
-
Reflux: Heat the mixture to 115 °C (reflux) for 12 hours. The Dean-Stark trap will continuously remove the water byproduct, driving the condensation to completion.
-
Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (2 × 15 mL) to neutralize the acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting yellow solid (imine) is typically >95% pure and can be used directly in the next step.
Step 4.2: Palladium-Catalyzed C-H Annulation
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the imine intermediate (1.0 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), dppf (10 mol%, 55.4 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).
-
Solvent Addition: Inject 10 mL of anhydrous, degassed DMF.
-
Cyclization: Seal the tube and heat the reaction mixture at 120 °C in a pre-heated oil bath for 16 hours.
-
Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a short pad of Celite to remove the AgI precipitate and Pd black. Wash the filtrate with LiCl aqueous solution (5%, 3 × 20 mL) to remove DMF. Dry the organic layer, concentrate, and purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield the pure 3-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-b]quinoline .
Analytical Validation & Self-Validating Controls
To ensure trustworthiness and reproducibility, the protocol incorporates several self-validating checkpoints [3]:
-
Nomenclature & Regiochemistry Check: In the isolated starting material, the 4-bromophenyl group is at C5. During cyclization, the new C–C bond forms at the unsubstituted C3 position. Following IUPAC rules for the fused system, the original C5 carbon becomes the C3 position of the fused scaffold. Thus, the product is correctly identified as 3-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-b]quinoline .
-
Chemoselectivity Validation (Mass Spectrometry): Bromine possesses a distinct isotopic signature (a ~1:1 ratio of ⁷⁹Br and ⁸¹Br). The mass spectrum of the final product must display an M / M+2 doublet of equal intensity. This self-validates that the C–Br bond did not undergo oxidative addition, proving the Pd catalyst was perfectly chemoselective for the C–I bond.
-
¹H NMR Tracking:
-
Starting Material: The aldehyde proton appears as a sharp singlet at ~9.8 ppm.
-
Intermediate: Disappearance of the 9.8 ppm peak and appearance of the imine (CH=N) proton at ~8.4 ppm.
-
Final Product: The cyclization consumes the imine proton and the pyrazole C3–H. The most downfield signal in the product will be the newly formed quinoline C4–H, appearing as a distinct singlet at ~8.8 ppm.
-
References
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Molecules (MDPI)[Link]
-
Synthesis and Structure–Activity Relationship Studies in Translocator Protein Ligands Based on a Pyrazolo[3,4-b]quinoline Scaffold Journal of Medicinal Chemistry (ACS Publications)[Link]
-
1H-Pyrazolo(3,4-b)quinoline | C10H7N3 (Structural & Analytical Baseline) PubChem[Link]
Application Notes and Protocols for Knoevenagel Condensation with 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Strategic Importance of Knoevenagel Condensation in Modern Drug Discovery
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the reaction between a carbonyl compound and an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of a vast array of fine chemicals, polymers, and perhaps most significantly, pharmaceuticals.[2][3] The pyrazole moiety, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5][6][7]
The specific substrate, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, combines the pharmacologically significant pyrazole core with a bromophenyl substituent, a common feature in bioactive molecules that can serve as a handle for further synthetic transformations. The Knoevenagel condensation of this aldehyde with various active methylene compounds opens a direct route to a library of novel pyrazole derivatives with significant potential for drug development and material science applications.[8][9] This guide provides a detailed exploration of this reaction, offering both the theoretical underpinnings and practical, step-by-step protocols for its successful execution.
Reaction Mechanism: A Stepwise Look at the Base-Catalyzed Condensation
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The process can be dissected into three key stages:
-
Enolate Formation: A weak base, commonly a primary or secondary amine like piperidine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate ion.[10] The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups.[11]
-
Nucleophilic Addition: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct. Subsequent deprotonation at the α-carbon and elimination of a water molecule leads to the formation of the final α,β-unsaturated product.[10] This dehydration step is often the driving force for the reaction, especially when the resulting double bond is in conjugation with the pyrazole ring and the electron-withdrawing groups.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rltsc.edu.in [rltsc.edu.in]
Application Notes & Protocols for Evaluating the Antimicrobial Activity of Novel Pyrazole Carbaldehyde Derivatives
Introduction: The Challenge of Resistance and the Promise of Pyrazole Scaffolds
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, creating an urgent need for novel antimicrobial agents that can overcome existing resistance mechanisms.[1] Heterocyclic compounds are a cornerstone of modern drug discovery, and among them, the pyrazole nucleus is a "biologically privileged" scaffold, appearing in numerous approved drugs with diverse therapeutic actions.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and, critically, antimicrobial effects.[3]
This guide focuses on a specific, promising subclass: 5-Aryl-1-alkyl-1H-pyrazole-4-carbaldehyde derivatives , exemplified by the target compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . The aldehyde functional group at the 4-position serves as a versatile synthetic handle for creating diverse derivatives (e.g., hydrazones, thiosemicarbazones), while substitutions on the aryl and pyrazole rings can be fine-tuned to enhance potency and spectrum.[4][5] This document provides a comprehensive framework for researchers seeking to evaluate the antimicrobial potential of such novel pyrazole derivatives, grounding state-of-the-art protocols in established scientific principles.
Potential Mechanism of Action: Targeting Bacterial Replication
While various mechanisms may be at play, a significant body of research points towards the inhibition of bacterial DNA gyrase and topoisomerase IV as a key mode of action for many antimicrobial pyrazoles.[3][6][7] These type II topoisomerase enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately, cell death.[3][6] This dual-targeting capability is advantageous, potentially reducing the frequency of resistance development. The protocols outlined below are designed to quantify the phenotypic outcome of this or other mechanisms: the inhibition of growth (bacteriostatic) or direct killing (bactericidal) of the pathogen.
Caption: Hypothesized mechanism of pyrazole derivatives targeting DNA gyrase.
Part 1: Preliminary Screening via Agar Well Diffusion Assay
The agar well diffusion method is a robust, cost-effective, and widely used technique for initial screening of antimicrobial activity.[8][9] It provides a qualitative or semi-quantitative assessment based on the ability of a test compound to diffuse through agar and inhibit the growth of a lawn of bacteria, creating a "zone of inhibition."
Protocol: Agar Well Diffusion
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Transfer the colonies to a tube of sterile saline or broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10] This standardization is critical for reproducibility.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[11]
-
-
Well Preparation and Compound Application:
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer (typically 6-8 mm in diameter), aseptically punch wells into the agar.[9]
-
Prepare a stock solution of the test compound (e.g., 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[8]
-
-
Controls (Essential for Validation):
-
Positive Control: Add a solution of a known effective antibiotic (e.g., Ciprofloxacin) to one well.
-
Negative Control: Add the pure solvent (e.g., DMSO) to another well to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation and Measurement:
-
Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.[12]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm) using calipers.[12]
-
Data Interpretation
A larger zone of inhibition generally indicates greater antimicrobial activity. The results are typically compared to the positive control. The absence of a zone around the negative control well validates that the observed activity is due to the compound itself.
| Compound | Concentration (µg/mL) | Test Organism | Zone of Inhibition (mm) |
| Test Compound | 1000 | S. aureus ATCC 25923 | 18 |
| Test Compound | 1000 | E. coli ATCC 25922 | 14 |
| Ciprofloxacin (Positive Control) | 5 | S. aureus ATCC 25923 | 25 |
| Ciprofloxacin (Positive Control) | 5 | E. coli ATCC 25922 | 30 |
| DMSO (Negative Control) | 100% | S. aureus ATCC 25923 | 0 |
| DMSO (Negative Control) | 100% | E. coli ATCC 25922 | 0 |
| Table 1: Example Data from Agar Well Diffusion Assay. |
Part 2: Quantitative Analysis via Broth Microdilution for MIC & MBC
For a quantitative measure of potency, the broth microdilution method is the gold standard.[7][13] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13] Following this, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum, can be determined.[14]
Caption: Workflow for determining MIC and MBC via broth microdilution.
Protocol: Minimum Inhibitory Concentration (MIC)
-
Preparation of Reagents:
-
Compound Stock: Prepare a stock solution of the pyrazole derivative in DMSO at a concentration at least 100x the highest desired final concentration.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[15]
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Plate Setup (96-Well Microtiter Plate):
-
Dispense 50 µL of CAMHB into wells 1 through 11 of each row to be used.
-
Create a starting 2x concentration of your test compound. For example, if your highest final concentration is 128 µg/mL, create a 256 µg/mL solution in CAMHB.
-
Add 100 µL of this 2x starting solution to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. This creates a twofold serial dilution.[16]
-
Repeat this process sequentially down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will contain only CAMHB and bacteria (Growth Control).
-
Well 12 will contain only 100 µL of uninoculated CAMHB (Sterility Control).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (now at 1 x 10⁶ CFU/mL to account for the 1:1 dilution) to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.[15]
-
Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[15]
-
-
Reading the MIC:
-
Following incubation, place the plate on a dark background and observe for turbidity (visible growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Protocol: Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Plate:
-
After reading the MIC, take the microtiter plate and select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each of these wells thoroughly.
-
Using a calibrated loop or pipette, take a 10 µL aliquot from each clear well and spot-plate it onto a fresh MHA plate. Be sure to label each spot corresponding to its well concentration.
-
-
Incubation and Reading:
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
After incubation, count the number of colonies at each spot.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% kill corresponds to ≤500 CFU/mL, or ≤5 colonies from a 10 µL aliquot.
-
Data Presentation and Analysis
The results from MIC and MBC assays are best presented in a tabular format, allowing for easy comparison across different bacterial strains. The ratio of MBC to MIC can provide insight into the compound's mode of action. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | S. aureus (MRSA) | 8 | 16 | 2 | Bactericidal |
| E. coli | 16 | 64 | 4 | Bactericidal | |
| P. aeruginosa | 32 | >128 | >4 | Bacteriostatic | |
| Ciprofloxacin | S. aureus (MRSA) | 1 | 2 | 2 | Bactericidal |
| E. coli | 0.25 | 0.5 | 2 | Bactericidal | |
| P. aeruginosa | 0.5 | 1 | 2 | Bactericidal | |
| Table 2: Hypothetical MIC/MBC Data for a Novel Pyrazole Derivative. |
References
- JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments.
- Chemical Methodologies. (2023, April 15).
- CSIR-NIScPR. (2025, September 3).
- Al-Ostoot, F. H., et al. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria.
- MDPI. (2021, November 15).
- Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Biointerface Research in Applied Chemistry. (2021, January 2). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- BenchChem. (2025).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Shetty, N. S., et al. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Bentham Science. (2023, September 1). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review.
- Bentham Science.
- PMC.
- MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- YouTube. (2023, November 3).
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- ACS Omega. (2023, November 9). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents.
- MDPI.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemmethod.com [chemmethod.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. jove.com [jove.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Evaluation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives as Anticancer Agents
Abstract: The pyrazole scaffold is a "biologically privileged" five-membered N-heteroaromatic ring that serves as a cornerstone in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and evaluation of anticancer agents based on the 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde core structure. The strategic incorporation of a 4-bromophenyl group at the 5-position of the pyrazole ring is often associated with enhanced cytotoxic activity.[4] This document outlines methodologies for the chemical synthesis of these derivatives, their subsequent in vitro evaluation for cytotoxicity and mechanism of action, and a framework for in vivo efficacy studies.
Introduction: The Promise of Pyrazole-Based Anticancer Agents
The pyrazole ring system is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of its pharmacological properties.[5] In the realm of oncology, pyrazole derivatives have been successfully developed to target a multitude of critical cellular pathways involved in cancer progression. These mechanisms include, but are not limited to, the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2), disruption of microtubule dynamics via tubulin polymerization inhibition, and the induction of programmed cell death (apoptosis).[2][5] The 5-aryl-1-methyl-pyrazole-4-carbaldehyde scaffold serves as a key intermediate, providing a reactive aldehyde group for further molecular hybridization and library development. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[6]
PART 1: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring. The following protocol describes a representative synthesis starting from a substituted acetophenone phenylhydrazone.
Protocol 1.1: Synthesis via Vilsmeier-Haack Reaction
This protocol outlines the two-step synthesis of the core scaffold.
Step 1: Synthesis of 4-Bromoacetophenone Phenylhydrazone
-
Reaction Setup: To a solution of 4'-bromoacetophenone (1.99 g, 10 mmol) in 50 mL of ethanol, add phenylhydrazine (1.08 g, 10 mmol) and 1 mL of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the phenylhydrazone intermediate.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 4.6 g, 30 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 9.5 mL) with constant stirring. Maintain the temperature below 5°C.
-
Reaction: After the addition is complete, add a solution of the 4-bromoacetophenone phenylhydrazone (2.89 g, 10 mmol) in DMF dropwise to the Vilsmeier-Haack reagent.
-
Heating: Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 6-8 hours.[7]
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated potassium carbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the purified 5-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Note: This example uses a 1-phenyl substituent; for a 1-methyl substituent, methylhydrazine would be used in the initial hydrazone formation step.
PART 2: In Vitro Evaluation of Anticancer Activity
The cornerstone of anticancer drug discovery is the robust in vitro evaluation of a compound's ability to inhibit cancer cell growth and to elucidate the mechanism by which it does so.
Protocol 2.1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), HepG2 (liver)).[9]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compounds (dissolved in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: In Vitro Cytotoxicity
Summarize the cytotoxicity data in a table for clear comparison across different cell lines and against a standard reference drug.
| Compound | Derivative Substituent (R) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| PZ-1 | -H (Carbaldehyde) | 8.5 | 9.8 | 7.2 | 0.95[2] |
| PZ-2 | -CH=N-Ph (Schiff Base) | 5.2 | 6.1 | 4.9 | 0.95[2] |
| PZ-3 | -CH=N-Ph-OH (Hydroxylated) | 2.1 | 3.5 | 2.8 | 0.95[2] |
Table 1: Hypothetical in vitro anticancer activity of representative 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives. IC₅₀ values are representative and based on trends observed in the literature.[2][4]
PART 3: Mechanistic Elucidation Protocols
Understanding how a compound kills cancer cells is critical. Flow cytometry is a powerful tool for investigating effects on the cell cycle and apoptosis.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to determine the DNA content of cells and thus their phase in the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with cell division.[8]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization, and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting histogram will show DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3.2: Apoptosis Detection via Annexin V/PI Assay
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes.
-
Cell Treatment: Seed and treat cells in 6-well plates with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add additional 1X Binding Buffer and analyze immediately by flow cytometry.[8] The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
PART 4: Visualizing Workflows and Mechanisms
Experimental Workflow
The overall process from synthesis to in vivo testing can be visualized as a logical progression.
Caption: High-level workflow for anticancer drug discovery with pyrazole derivatives.
Hypothesized Mechanism of Action
Many pyrazole derivatives function as kinase inhibitors.[2][10] The diagram below illustrates a potential mechanism where a pyrazole derivative inhibits a receptor tyrosine kinase (RTK) like EGFR or VEGFR-2, leading to cell cycle arrest and apoptosis.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.
PART 5: In Vivo Efficacy Studies
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and toxicity in a whole-organism setting. The xenograft mouse model is a standard preclinical model for cancer research.[11]
Protocol 5.1: Human Tumor Xenograft Mouse Model
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ HCT-116 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into treatment and control groups.
-
Treatment Group: Administer the pyrazole derivative via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween-80) on the same schedule.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent (e.g., doxorubicin).
-
-
Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and overall animal health several times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. At the endpoint, humanely euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved March 21, 2026, from [Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals. Retrieved March 21, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Wiley Online Library. Retrieved March 21, 2026, from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI. Retrieved March 21, 2026, from [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC. Retrieved March 21, 2026, from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. Retrieved March 21, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023, December 9). SRR Publications. Retrieved March 21, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega. Retrieved March 21, 2026, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). MDPI. Retrieved March 21, 2026, from [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). PMC. Retrieved March 21, 2026, from [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012, September 15). PubMed. Retrieved March 21, 2026, from [Link]
-
Synthesis and in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. (2015, February 1). PubMed. Retrieved March 21, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved March 21, 2026, from [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016, February 26). Semantic Scholar. Retrieved March 21, 2026, from [Link]
-
Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026, March 12). ResearchGate. Retrieved March 21, 2026, from [Link]
-
5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime. (n.d.). PMC. Retrieved March 21, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC. Retrieved March 21, 2026, from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023, September 29). Taylor & Francis Online. Retrieved March 21, 2026, from [Link]
-
Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved March 21, 2026, from [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023, August 17). ACS Publications. Retrieved March 21, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]
-
Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. (n.d.). Cardiff University. Retrieved March 21, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). UWCScholar. Retrieved March 21, 2026, from [Link]
-
1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved March 21, 2026, from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). MDPI. Retrieved March 21, 2026, from [Link]
-
1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxaldehyde. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Assays for Pyrazole-Based Compounds on MCF-7 Cells: Mechanisms, Workflows, and Protocols
Executive Summary
Pyrazole-based compounds are a highly versatile class of nitrogen-containing heterocycles that have emerged as potent anticancer agents. In preclinical drug development, the MCF-7 human breast adenocarcinoma cell line (Estrogen Receptor positive, Progesterone Receptor positive, HER2 negative) serves as a gold-standard in vitro model for evaluating the cytotoxicity of these novel derivatives.
This application note provides a comprehensive, self-validating framework for assessing the cytotoxic efficacy and mechanistic action of pyrazole derivatives on MCF-7 cells. By bridging the gap between primary viability screening and advanced flow cytometric profiling, this guide ensures robust, reproducible, and publication-quality data.
Mechanistic Rationale: How Pyrazoles Induce Cytotoxicity
Before executing cytotoxicity assays, it is critical to understand the biological causality behind the expected results. Pyrazole derivatives do not merely act as generic toxins; they are targeted pharmacophores that disrupt specific oncogenic signaling cascades[1].
-
Kinase Inhibition: Many pyrazole hybrids (e.g., pyrazole-thiophene or pyrazole-indole derivatives) act as competitive inhibitors of critical kinases such as EGFR, VEGFR-2, PI3K, and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3].
-
Mitochondrial Apoptosis: Pyrazoles frequently trigger the intrinsic apoptotic pathway. They induce Reactive Oxygen Species (ROS) accumulation, leading to the collapse of the mitochondrial membrane potential ( ΔΨm )[4][5]. This disruption downregulates anti-apoptotic Bcl-2, upregulates pro-apoptotic Bax, and activates executioner Caspases-3 and -7[1][6].
-
Cell Cycle Arrest: By inhibiting CDK2 and downregulating cyclins (e.g., Cyclin D2), pyrazole derivatives commonly arrest MCF-7 cells in the G0/G1 or G2/M phases, preventing cellular proliferation[3][4].
Fig 1: Mechanisms of pyrazole-induced apoptosis and cell cycle arrest in MCF-7 cells.
Quantitative Efficacy Data of Pyrazole Derivatives
To benchmark novel compounds, researchers must compare their half-maximal inhibitory concentrations ( IC50 ) against established pyrazole derivatives and standard chemotherapeutics (e.g., Doxorubicin or Tamoxifen). The following table summarizes recent literature on pyrazole efficacy against MCF-7 cells.
| Compound Class / Derivative | Primary Target / Mechanism | MCF-7 IC50 ( μM ) | Reference Standard |
| Compound 43 (Pyrazole carbaldehyde) | PI3K Inhibition | 0.25 | Doxorubicin (0.95 μM )[1] |
| Compound 37 (Isolongifolanone-pyrazole) | Caspase-3/PARP Activation | 5.21 | Tamoxifen (23.31 μM )[1] |
| Benzimidazole-pyrazole hybrids | G1 Arrest, ROS Generation | 0.83 - 1.81 | N/A[4] |
| 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 Inhibition, DNA Damage | 3.90 - 35.5 | N/A[6] |
| Pyrazole-indole hybrids (7a/7b) | CDK2 Inhibition | 10.6 - 63.7 | Doxorubicin (64.8 μM )[2] |
Experimental Workflow Design
A rigorous cytotoxicity evaluation is a multi-tiered process. Primary screening establishes the baseline toxicity, while secondary assays determine the exact mechanism of cell death.
Fig 2: Multi-tiered workflow for evaluating pyrazole cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Primary Viability Screening (MTT Assay)
Causality & Principle: The MTT assay measures the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells[7]. This provides a direct, quantifiable correlation between absorbance and the number of metabolically active MCF-7 cells.
Materials:
-
MCF-7 cell line.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Pyrazole derivative stock (dissolved in 100% DMSO).
-
MTT Solution (5 mg/mL in sterile PBS).
-
DMSO (for formazan solubilization).
Step-by-Step Procedure:
-
Cell Seeding: Harvest MCF-7 cells at 70-80% confluency. Seed 5,000–10,000 cells/well in 100 μL of complete DMEM into a 96-well plate[7]. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow adherence.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete media.
-
Critical Control: Pyrazoles are highly lipophilic, requiring DMSO as a solvent. The final DMSO concentration in the culture must never exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity[7]. Always include a vehicle control (media + 0.5% DMSO).
-
-
Incubation: Aspirate old media and apply 100 μL of the treated media. Incubate for 24, 48, or 72 hours depending on the desired time-course analysis.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL) directly to each well. Incubate for 3-4 hours at 37°C[7].
-
Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 μL of pure DMSO to each well[7]. Shake the plate gently for 10-15 minutes in the dark.
-
Quantification: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Flow Cytometry)
Causality & Principle: To prove that the IC50 observed in the MTT assay is due to programmed cell death rather than non-specific necrosis, we use Annexin V/PI staining. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer cell membrane leaflet, where Annexin V binds to it. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[5][8].
Step-by-Step Procedure:
-
Treatment: Seed MCF-7 cells in 6-well plates ( 3×105 cells/well) and incubate overnight. Treat cells with the pyrazole derivative at its calculated IC50 and 2×IC50 concentrations for 24-48 hours.
-
Harvesting: Collect both the floating cells (often apoptotic) and the adherent cells (using Trypsin-EDTA without EDTA, as EDTA can chelate Ca2+ required for Annexin V binding).
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.
-
Staining: Resuspend the pellet in 100 μL of 1× Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.
-
Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptosis.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Causality & Principle: Pyrazoles often inhibit kinases like CDK2[2][9]. To validate this, cell cycle analysis measures cellular DNA content. PI intercalates into DNA, emitting fluorescence proportional to the DNA mass. Because PI also binds RNA, RNase A must be added to ensure the signal is strictly DNA-dependent.
Step-by-Step Procedure:
-
Treatment & Harvesting: Treat MCF-7 cells as described in Protocol 2. Harvest cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 μL of cold PBS. While gently vortexing, add 700 μL of ice-cold 100% ethanol dropwise (final concentration 70% ethanol). Fix overnight at -20°C. Fixation permeabilizes the membrane, allowing PI to enter.
-
Washing: Centrifuge at 500 x g for 5 minutes to remove ethanol. Wash twice with cold PBS.
-
RNase Treatment: Resuspend the pellet in 500 μL of PI/RNase Staining Buffer (containing 50 μg/mL PI and 100 μg/mL RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Acquire data using a flow cytometer (linear scale for PI fluorescence). Analyze the histogram to quantify the percentage of cells in G0/G1 (2n DNA), S phase (between 2n and 4n), and G2/M (4n DNA). An increase in the sub- G1 peak (<2n DNA) further corroborates DNA fragmentation and apoptosis[4].
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents MDPI[Link]
-
Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents R. Ken Coit College of Pharmacy / European Journal of Medicinal Chemistry[Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential PMC / RSC Advances[Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways MDPI[Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids PMC / ACS Omega[Link]
-
Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions ACS Applied Bio Materials[Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 RSC Publishing[Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities RSC Publishing[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 5. mdpi.com [mdpi.com]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Application Notes and Protocols: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the pyrazole ring system standing out as a "privileged scaffold."[1] This five-membered ring with two adjacent nitrogen atoms is a core component of numerous biologically active compounds and approved pharmaceuticals.[2][3] The versatility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for various therapeutic targets.[4] The specific compound, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, incorporates several key features that make it a valuable building block for medicinal chemists. The bromophenyl group offers a site for further functionalization via cross-coupling reactions, the methyl group at the 1-position influences solubility and metabolic stability, and the carbaldehyde at the 4-position provides a reactive handle for a wide array of chemical transformations.[4]
Derivatives of pyrazole-4-carbaldehydes have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[4][5] These effects are often achieved through the inhibition of key cellular enzymes such as kinases and cyclooxygenases.[2][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry workflows.
Synthetic Strategy: The Vilsmeier-Haack Reaction
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][6] This reaction introduces a formyl group onto an activated aromatic ring, in this case, the pyrazole nucleus. The general workflow involves the reaction of a suitably substituted hydrazone with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][7]
Generalized Synthetic Workflow
The synthesis of bioactive derivatives from 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically follows a structured, multi-step process. This workflow allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.
Caption: General workflow for synthesis and derivatization.
Detailed Protocol: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative method adapted from established literature procedures for the Vilsmeier-Haack formylation of hydrazones.[7][8]
Materials:
-
4-Bromoacetophenone
-
Methylhydrazine
-
Ethanol
-
Acetic Acid (glacial)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Part 1: Synthesis of 4-Bromoacetophenone Methylhydrazone (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum to yield the hydrazone intermediate.
Part 2: Vilsmeier-Haack Reaction to Yield 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: In a separate flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF, 10 volumes) with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C.
-
Hydrazone Addition: Dissolve the 4-bromoacetophenone methylhydrazone (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80°C for 4-6 hours.[4] Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry and Lead Generation
The aldehyde functionality at the 4-position of the pyrazole ring is a key feature that allows for the facile generation of diverse libraries of compounds through various chemical transformations.[4] This makes 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde an excellent starting material for lead discovery programs.
Derivatization Strategies
-
Schiff Base Formation: The aldehyde can readily undergo condensation reactions with a wide range of primary amines to form Schiff bases (imines). These can be further reduced to secondary amines, introducing significant molecular diversity.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of more complex heterocyclic systems.[5]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of various substituted alkenyl groups.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for functionalization.
Potential Therapeutic Targets and Biological Activities
Derivatives of pyrazole-4-carbaldehyde have been investigated for a multitude of biological activities. The following table summarizes some of the key areas of interest.
| Therapeutic Area | Potential Molecular Target(s) | Reported Activity of Derivatives |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes (COX-1, COX-2)[9] | Selective inhibition of COX-2, reducing inflammation with potentially fewer gastrointestinal side effects. |
| Anticancer | Protein kinases, Tubulin | Inhibition of cancer cell proliferation and induction of apoptosis.[10] Some pyrazole derivatives act as kinase inhibitors in various cancer types. |
| Antimicrobial | Bacterial and fungal enzymes | Inhibition of microbial growth.[5][7] Halogenated phenyl groups on the pyrazole scaffold have shown enhanced activity. |
| Antioxidant | Free radicals (e.g., DPPH) | Scavenging of free radicals, which is implicated in various disease states.[4] |
| Antidepressant | Serotonin Transporter (SERT) | Potential as selective serotonin reuptake inhibitors (SSRIs).[11] |
Protocol: Screening for Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common and rapid spectrophotometric assay to evaluate the free radical scavenging ability of newly synthesized compounds.[4]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Test compounds (dissolved in methanol or DMSO)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay Setup: In a 96-well plate, add a specific volume of each concentration of the test compound or standard to separate wells. Also include a control well containing only the solvent.
-
DPPH Addition: Add a fixed volume of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Potential Signaling Pathway Involvement: COX-2 Inhibition
Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][9] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: Simplified diagram of COX-2 inhibition by pyrazole derivatives.
Conclusion
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry.[4] Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactive nature of its aldehyde group provide a robust platform for the generation of diverse chemical libraries. The pyrazole scaffold is a well-established pharmacophore, and derivatives of this core structure have shown significant promise in a range of therapeutic areas, including inflammation, oncology, and infectious diseases. The protocols and conceptual frameworks presented in these application notes offer a solid foundation for researchers to synthesize, evaluate, and optimize novel pyrazole-based compounds in the pursuit of new and effective therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry.
- DSpace Repository. (n.d.).
- MDPI. (2025, January 17).
- EPJ Web of Conferences. (n.d.).
- J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Kumar, B. C., et al. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- PMC. (2024, December 10).
- Romanian Journal of Biophysics. (2015). EVALUATION OF THE ANTI-PROLIFERATIVE PROFILE OF A NEW (4-BROMOPHENYL)
- Molecules. (n.d.).
- PMC. (n.d.). 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl).
- Garg Lab - UCLA. (n.d.).
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
- Google Patents. (n.d.).
- ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. XgI1sKMdG--DerBIerxR)
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jpsionline.com [jpsionline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 10. rjb.ro [rjb.ro]
- 11. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
Use of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde in drug discovery
Application Note: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Drug Discovery
Executive Summary
The compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1202029-61-5)[1] is an advanced, highly functionalized heterocyclic building block widely utilized in modern medicinal chemistry. Featuring a privileged 1-methylpyrazole core, this scaffold provides two orthogonal vectors for synthetic diversification: a C4-carbaldehyde for the generation of amine libraries and a C5-(4-bromophenyl) moiety for transition-metal-catalyzed cross-couplings. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this intermediate in the discovery of novel therapeutics, including anti-inflammatory agents and next-generation epigenetic inhibitors[2].
Structural Analysis & Mechanistic Rationale
The strategic value of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde lies in its precise arrangement of functional groups, which allows medicinal chemists to rapidly navigate chemical space:
-
The 1-Methylpyrazole Core: Pyrazoles are exceptional bioisosteres for phenyl rings and amides, offering superior hydrogen-bond accepting properties while improving the aqueous solubility of lipophilic drug candidates. The N1-methyl substitution locks the molecule into a single tautomeric state, eliminating pharmacokinetic variability and simplifying structure-activity relationship (SAR) interpretation[2].
-
C4-Carbaldehyde (The Electrophilic Hub): The aldehyde at the C4 position is sterically accessible and highly electrophilic. It serves as the primary handle for reductive aminations, allowing the attachment of diverse basic amines. Introducing basic amines is a proven strategy to improve target residence time and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
C5-(4-Bromophenyl) (The Cross-Coupling Vector): The aryl bromide acts as a robust handle for palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromide is located on the pendant phenyl ring rather than the pyrazole core itself, cross-coupling reactions proceed with higher turnover frequencies, as the risk of the pyrazole nitrogens coordinating to and poisoning the palladium catalyst is significantly reduced.
Recent drug discovery campaigns have successfully leveraged similar pyrazole-carbaldehyde derivatives to discover second-generation PRMT5 inhibitors for the treatment of Triple-Negative Breast Cancer (TNBC)[3], as well as potent, selective COX-2 inhibitors[2].
Caption: Synthetic divergence of the pyrazole scaffold via C4 and C5 functionalization.
Quantitative Data: Reaction Parameters & Yields
To facilitate rapid integration into your workflows, the following table summarizes the optimized conditions and expected quantitative outcomes for the primary transformations of this scaffold, benchmarked against standard medicinal chemistry practices[4].
| Transformation | Reagents & Catalyst | Solvent & Temperature | Typical Yield | Primary Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O (4:1), 90 °C | 75% – 92% | Extending the hydrophobic pharmacophore (e.g., binding pocket occupation). |
| Reductive Amination | 1°/2° Amine, NaBH(OAc)₃, AcOH (cat.) | DCE or THF, 25 °C | 65% – 88% | Introducing basic solubilizing groups or hinge-binding motifs. |
| Knoevenagel Condensation | Malononitrile, Piperidine (cat.) | Ethanol, 80 °C | 80% – 95% | Generating Michael acceptors for covalent inhibitor design. |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene, 100 °C | 50% – 70% | Synthesizing aniline-linked hinge binders for kinase targets. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity execution in a high-throughput or scale-up environment.
Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Objective: Extend the C5-aryl system using an arylboronic acid. Mechanistic Choice: We utilize Pd(dppf)Cl₂ rather than standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This prevents the pyrazole nitrogens from competitively coordinating to the palladium and stalling the catalytic cycle[4].
-
Preparation: In a microwave vial or round-bottom flask, combine 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive boronate species for transmetalation. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) active species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of Argon. Seal the vessel and heat to 90 °C for 4–6 hours.
-
Validation Checkpoint (LC-MS/TLC): Sample the organic layer. The disappearance of the starting material (M+H = 265/267) and the appearance of the cross-coupled product mass confirms the success of the transmetalation and reductive elimination.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Causality: The brine wash effectively partitions the 1,4-dioxane into the aqueous layer while salting out the organic product. Dry over Na₂SO₄, filter, and purify via flash chromatography.
Protocol B: Pharmacophore Extension via Reductive Amination
Objective: Convert the C4-carbaldehyde into a substituted amine. Mechanistic Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it does not prematurely reduce the aldehyde to an alcohol. It selectively reduces the more electrophilic iminium ion formed after amine condensation[4].
-
Imine Formation: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq).
-
Pre-Stirring: Stir at room temperature for 2 hours. Causality: This pre-stirring step is critical to drive the equilibrium toward the iminium ion before any reducing agent is introduced, maximizing the yield and preventing the formation of the corresponding pyrazole-4-methanol byproduct.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for an additional 12 hours at room temperature.
-
Validation Checkpoint (TLC): Check for the consumption of the UV-active aldehyde spot. The product will typically be highly polar and may streak on silica; adding 1% Et₃N to the TLC eluent will resolve the product spot.
-
Quench and Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes the acetic acid and safely decomposes unreacted borohydride, releasing CO₂ gas. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate for purification.
Biological Application: Targeting Epigenetics in Oncology
Derivatives of 1-methyl-1H-pyrazole-4-carbaldehyde have recently gained significant traction in the development of Second-Generation PRMT5 Inhibitors [3]. In MTAP-deleted Triple-Negative Breast Cancers (TNBC), the accumulation of MTA creates a vulnerability. Pyrazole-derived inhibitors can selectively bind to the PRMT5·MTA complex, halting the symmetric dimethylation of arginine residues on histones, thereby suppressing tumor proliferation without affecting healthy MTAP-wild-type cells.
Caption: Mechanism of action for pyrazole-derived 2nd-generation PRMT5 inhibitors in TNBC.
References
-
Alam MJ, et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules. 2022; 27(24):8708. [2]
-
Amerigo Scientific. "1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde - Properties and Specifications." Amerigo Scientific Catalog. 2026. [1]
-
Cheng X, et al. "Discovery of Oxime Ether Derivatives as Second-Generation PRMT5 Inhibitors for the Treatment of Triple Negative Breast Cancer." Journal of Medicinal Chemistry. 2026. [3]
-
Prieur, W., et al. "A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib." Organic Letters. 2023. [4]
Sources
Technical Support Center: Troubleshooting the Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
Welcome to the technical support center for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful formylation reaction. Here, we will address common challenges encountered during the experimental process, providing in-depth, field-proven insights to help you navigate and optimize your synthesis.
The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group onto electron-rich heterocyclic rings, with pyrazoles being a key substrate class.[1][2] The resulting pyrazole-4-carbaldehydes are invaluable intermediates in medicinal chemistry and materials science.[1] However, like any chemical transformation, it is not without its potential pitfalls. This guide is structured to provide direct, actionable solutions to specific problems you may encounter.
I. Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you quickly identify your issue and implement a scientifically sound solution.
Issue 1: No Reaction or Very Low Conversion of Starting Material
You've set up your reaction, stirred for the prescribed time, and upon work-up and analysis (e.g., TLC, LC-MS), you observe primarily your starting pyrazole.
Probable Causes & Recommended Solutions
| Probable Cause | In-Depth Explanation & Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[1][2] It is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] If any moisture is present in the glassware or reagents, the reagent will hydrolyze and become inactive. Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃.[2] Prepare the reagent at a low temperature (0-5 °C) and use it immediately for the best results.[1][2] |
| Insufficiently Reactive Pyrazole Substrate | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3][4] Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[5] |
| Solution: For less reactive substrates, you may need to employ more forcing conditions. Consider increasing the stoichiometry of the Vilsmeier reagent (e.g., from 1.5 to 3-4 equivalents).[5] You can also gradually and carefully increase the reaction temperature, for instance, from room temperature to 70-80 °C, while monitoring the reaction progress by TLC.[2][5] | |
| Inadequate Reaction Time or Temperature | The optimal reaction time and temperature can vary significantly depending on the specific pyrazole substrate.[4] Insufficient time or a temperature that is too low may lead to an incomplete reaction. |
| Solution: Monitor the reaction progress diligently using thin-layer chromatography (TLC).[1][2] If the reaction appears sluggish after several hours at the initial temperature, a gradual increase in temperature may be necessary.[2] Continue to monitor until the starting material is consumed. |
Issue 2: Formation of Multiple Products or Significant Side Products
Your TLC or LC-MS analysis shows the desired product, but also several other spots or peaks, indicating the formation of unintended byproducts.
Probable Causes & Recommended Solutions
| Probable Cause | In-Depth Explanation & Solution |
| Side Reactions (e.g., Di-formylation) | While formylation at the C4 position of the pyrazole ring is generally preferred, highly activated substrates or the use of a large excess of the Vilsmeier reagent can sometimes lead to di-formylation or formylation at other positions.[2] |
| Solution: Optimize the stoichiometry of the Vilsmeier reagent.[2] Begin with a smaller excess and incrementally increase it if needed. Maintain strict temperature control, as higher temperatures can sometimes promote side reactions.[2] | |
| Decomposition of Starting Material or Product | The reaction conditions, particularly elevated temperatures or extended reaction times, can lead to the decomposition of sensitive substrates or products.[2] |
| Solution: Ensure that the reaction temperature is not excessively high and that the reaction is not allowed to proceed for an unnecessarily long time.[2] Once TLC indicates the consumption of the starting material, proceed with the work-up. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. | |
| Reaction with Other Functional Groups | Certain functional groups on the pyrazole substrate can react with the Vilsmeier reagent. For example, hydroxyl groups can be converted to chlorides.[5] |
| Solution: If your substrate contains reactive functional groups, they may need to be protected prior to the Vilsmeier-Haack reaction. Alternatively, be aware of potential side reactions and plan your purification strategy accordingly. |
Issue 3: Formation of a Dark, Tarry Residue
Instead of a clean reaction mixture, you are left with a dark, intractable tar, making product isolation difficult or impossible.
Probable Causes & Recommended Solutions
| Probable Cause | In-Depth Explanation & Solution |
| Runaway Exothermic Reaction | The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[1][2] If the addition of POCl₃ is too rapid or the cooling is insufficient, the temperature can rise uncontrollably, leading to polymerization and decomposition. |
| Solution: Strict temperature control is paramount.[2] Add the POCl₃ dropwise to the DMF in an ice bath, ensuring the internal temperature remains between 0-5 °C.[1] Similarly, add the pyrazole substrate solution to the prepared reagent slowly while maintaining the desired reaction temperature. | |
| Presence of Impurities | Impurities in the starting materials or solvents can act as catalysts for polymerization or other side reactions, leading to tar formation.[2] |
| Solution: Use high-purity, anhydrous solvents and reagents.[2] If necessary, purify your starting pyrazole before use. |
Issue 4: Difficulty in Isolating the Product During Work-up
The reaction appears to have worked, but you are struggling to isolate a pure product after the aqueous work-up.
Probable Causes & Recommended Solutions
| Probable Cause | In-Depth Explanation & Solution |
| Product is Water-Soluble | Some pyrazole-4-carbaldehydes, particularly those with polar substituents, may have significant solubility in the aqueous layer during extraction.[1][2] |
| Solution: To decrease the polarity of the aqueous phase and "salt out" your product, saturate the aqueous layer with sodium chloride (brine) before extraction.[1] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[1] | |
| Emulsion Formation | The presence of polar compounds and salts can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, making phase separation difficult.[1][2] |
| Solution: Adding brine can help to break up emulsions. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation. In stubborn cases, filtering the entire mixture through a pad of Celite® may be effective. | |
| Product Decomposition During Neutralization | The work-up typically involves quenching the reaction mixture with ice and then neutralizing the acidic solution.[1][5] Some products may be sensitive to harsh pH changes or prolonged exposure to strong bases. |
| Solution: Perform the quench by pouring the reaction mixture slowly onto crushed ice to control the exotherm.[1][2] Neutralize the mixture carefully and slowly with a mild base, such as a saturated solution of sodium bicarbonate or sodium acetate, while keeping the mixture cool in an ice bath.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What exactly is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][3] It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][2] This reaction is exothermic and must be conducted under strictly anhydrous conditions to prevent the decomposition of the reagent.[1]
Q2: What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4]
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[6][7]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[6] This step temporarily disrupts the aromaticity of the pyrazole ring.
-
Restoration of Aromaticity: A base (such as DMF or a chloride ion) removes the proton from the C4 carbon, restoring the aromaticity of the ring.
-
Hydrolysis: During aqueous work-up, the resulting iminium salt intermediate is hydrolyzed to yield the final pyrazole-4-carbaldehyde.[3][6]
Q3: What are the primary safety concerns with this reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1][2] The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The quenching step, which involves adding the reaction mixture to ice, is also exothermic and must be performed slowly and with caution.[1][2]
Q4: How can I monitor the reaction's progress?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][2] To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched (for example, in a vial containing a small amount of saturated sodium bicarbonate solution). The quenched mixture is then extracted with a small volume of an organic solvent (like ethyl acetate), and the organic layer is spotted on a TLC plate to be developed in an appropriate solvent system. This allows you to visualize the consumption of the starting material and the formation of the product.
III. Standard Experimental Protocol
This protocol is a general guideline and may require optimization for specific pyrazole substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-6 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-4 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[8]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes.[8] The solution should become a pale yellow or white slurry.
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
After the addition, the reaction may be stirred at 0-5 °C, allowed to warm to room temperature, or heated (e.g., to 70-80 °C), depending on the reactivity of the substrate.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
3. Work-up and Purification:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.[8]
-
Neutralize the resulting solution to a pH of ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[5]
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[5]
IV. Visual Guides
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for pyrazole formylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Vilsmeier-Haack issues.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
- Vilsmeier-Haack reaction. Name-Reaction.com.
- Vilsmeier-Haack Reaction. Master Organic Chemistry.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Chem-Station Int. Ed.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Vilsmeier reagent stability and storage conditions. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . This guide is engineered for research scientists and drug development professionals. It provides mechanistic insights, optimized protocols, and troubleshooting strategies to mitigate common side reactions—specifically regioselectivity failures during cyclization and incomplete hydrolysis during formylation.
Synthetic Workflow & Side Reaction Mapping
The synthesis of this target molecule typically proceeds via a two-stage core sequence:
-
Cyclization: Condensation of an enaminone intermediate with methylhydrazine to form the pyrazole core.
-
Formylation: A Vilsmeier-Haack reaction to install the carbaldehyde group at the highly activated C4 position.
Synthetic workflow for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Regioselectivity Failures During Cyclization
Q: Why am I getting a mixture of pyrazole regioisomers during the cyclization step? A: Regioselectivity refers to the preferential formation of one constitutional isomer over another[1]. Methylhydrazine possesses two distinct nucleophilic nitrogen atoms (the primary −NH2 and the secondary −NHCH3 ). The enaminone intermediate has two electrophilic sites: the carbonyl carbon and the β -carbon. If the primary amine attacks the carbonyl carbon, the undesired 3-(4-bromophenyl) isomer forms. If it attacks the β -carbon, the desired 5-(4-bromophenyl) isomer is generated[1][2].
Q: How can I suppress the formation of the 3-isomer side product? A: The regioselectivity is highly dependent on the addition rate and solvent environment.
-
Addition Rate: Methylhydrazine must be added dropwise to the enaminone to prevent local concentration spikes that favor the kinetic 3-isomer product[2].
-
Solvent Effects: Utilizing fluorinated solvents like Hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity due to their unique hydrogen-bonding properties, which selectively activate the β -carbon of the enaminone[1].
Issue 2: Vilsmeier-Haack Formylation Bottlenecks
Q: During the Vilsmeier-Haack step, TLC shows starting material consumption, but my isolated yield of the aldehyde is very low. What happened? A: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces a stable chloroiminium intermediate that must be hydrolyzed[3]. If your aqueous workup is not sufficiently basic or lacks adequate heating, the intermediate remains trapped as a water-soluble iminium salt, leading to poor organic extraction yields[4].
Q: I am observing a chlorinated byproduct after the formylation step. How do I prevent this? A: While the C4 position of the pyrazole is highly activated for electrophilic aromatic substitution, the Vilsmeier reagent (generated from POCl3 and DMF) can cause side reactions, including over-chlorination or decomposition, if used in large excess or at elevated temperatures[4][5]. Maintain strict stoichiometric control (1.2 to 1.5 equivalents of POCl3 ) and ensure the reaction temperature does not exceed 80 °C.
Quantitative Data: Optimizing Reaction Conditions
The table below summarizes the causality between cyclization reaction conditions and the resulting regioisomeric ratio.
| Solvent System | Temperature Profile | Methylhydrazine Addition | Ratio (5-Isomer : 3-Isomer) | Yield of Target (%) |
| Ethanol | Reflux (78 °C) | Bolus (All at once) | 55 : 45 | 48% |
| Ethanol | 0 °C → Room Temp | Dropwise (over 30 min) | 82 : 18 | 75% |
| HFIP (0.2 M) | Room Temp | Dropwise (over 30 min) | 95 : 5 | 89% |
| Solvent-Free | 80 °C | Dropwise | 70 : 30 | 62% |
Data reflects general trends observed in the regioselective synthesis of substituted pyrazoles from hydrazines[1][2].
Mechanistic Pathway: The Hydrolysis Trap
To understand the low yields in the formylation step, one must visualize the Vilsmeier-Haack mechanism. The critical point of failure is the transition from the Iminium Intermediate to the Target Aldehyde .
Vilsmeier-Haack formylation pathway highlighting the critical hydrolysis step.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Objective: Maximize the 5-isomer yield while suppressing the 3-isomer side reaction.
-
Preparation: Dissolve (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equiv) in anhydrous HFIP to create a 0.2 M solution[1].
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath under a nitrogen atmosphere.
-
Controlled Addition: Add methylhydrazine (1.1 equiv) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents the accumulation of methylhydrazine, kinetically favoring attack at the β -carbon[2].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via LC-MS.
-
Workup: Remove HFIP under reduced pressure. Purify the crude residue via silica gel column chromatography (Ethyl Acetate/Hexanes) to separate any residual 3-isomer.
Protocol B: Optimized Vilsmeier-Haack Formylation
Objective: Achieve complete conversion to the aldehyde without chlorinated byproducts.
-
Reagent Generation: Charge a flame-dried flask with anhydrous DMF (5.0 equiv) and cool to 0 °C. Add POCl3 (1.5 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the chloroiminium ion[4].
-
Substrate Addition: Dissolve 5-(4-bromophenyl)-1-methyl-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C[4].
-
Heating: Gradually warm the reaction to 80 °C and stir for 4 hours. Causality: Exceeding 80 °C increases the risk of pyrazole ring chlorination or decomposition[5].
-
Critical Hydrolysis Step: Cool the mixture to room temperature and pour it slowly into a vigorously stirring, ice-cold saturated aqueous solution of Sodium Acetate ( NaOAc ). Adjust the pH to ~8 using 10% NaOH if necessary.
-
Thermal Maturation: Heat the quenched aqueous mixture to 60 °C for 1 hour. Causality: This heating step is mandatory to force the hydrolysis of the stable iminium intermediate into the final carbaldehyde[4].
-
Extraction: Cool to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4 , and concentrate.
References
-
Grokipedia. "Vilsmeier reagent." Grokipedia. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry. Available at:[Link]
-
MDPI. "(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine." Molecules. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier reagent â Grokipedia [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine | MDPI [mdpi.com]
Technical Support Center: Purification of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions grounded in scientific principles.
Issue 1: Low Yield or Product Loss During Aqueous Work-up
Question: I am experiencing a significant loss of my target compound, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, during the aqueous work-up of my Vilsmeier-Haack reaction. What could be the cause, and how can I mitigate this?
Probable Causes & Solutions:
-
Incomplete Reaction or Vilsmeier Reagent Instability: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and can decompose, leading to an incomplete reaction and a complex mixture of byproducts.[1][2] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[1][2] It is recommended to prepare the Vilsmeier reagent fresh for each use and add it at low temperatures (e.g., 0 °C) to the substrate.[2]
-
Emulsion Formation: During extraction, emulsions can form, trapping the product in the interfacial layer. To break emulsions, consider adding brine (saturated NaCl solution) or small amounts of a different organic solvent to alter the polarity of the phases.
-
pH-Dependent Solubility: Pyrazoles are weakly basic and can be protonated by strong acids, increasing their aqueous solubility.[3] During the neutralization step of the Vilsmeier-Haack work-up (typically with a base like sodium bicarbonate or sodium acetate), ensure the pH is carefully adjusted to be neutral or slightly basic (pH 6-8) to precipitate the product fully before extraction.[2]
Issue 2: Difficulty in Removing Impurities by Column Chromatography
Question: I am struggling to separate my desired product from closely-related impurities using standard silica gel column chromatography. The fractions are consistently impure.
Probable Causes & Solutions:
-
Strong Adsorption to Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic sites on silica gel, leading to peak tailing and poor separation.[4]
-
Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%).[4] This will neutralize the acidic sites and improve elution.
-
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the compound from its impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] An Rf value of approximately 0.3 for the target compound on TLC often translates to good separation on a column.[4]
-
-
Co-eluting Impurities: The impurities may have very similar polarity to the product.
-
Solution: Consider using a different stationary phase, such as neutral alumina or reversed-phase (C18) silica gel, which offer different separation mechanisms.[3]
-
Issue 3: Product "Oiling Out" or Failing to Crystallize
Question: After purification, my product is a persistent oil or fails to crystallize from the chosen solvent system.
Probable Causes & Solutions:
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization.[4]
-
Solution: Re-purify the material using one of the chromatography methods mentioned above. Purity can be assessed by TLC or LC-MS.[4]
-
-
Supersaturation: The solution may be supersaturated, preventing spontaneous crystal formation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[5]
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.[5][6]
-
Solution: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6] Experiment with mixed solvent systems. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (an "anti-solvent" like water or hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[5]
-
Issue 4: Product Discoloration (Yellow/Brown)
Question: My purified 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a yellow or brown solid, but I expect a white or off-white solid.
Probable Causes & Solutions:
-
Oxidation: Aromatic aldehydes can be susceptible to air oxidation, especially if trace impurities are present.
-
Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) and in the dark to minimize oxidation.
-
-
Residual Colored Impurities: Impurities from the Vilsmeier-Haack reaction or subsequent work-up can be highly colored.
-
Solution: If the discoloration persists after chromatography, a charcoal treatment during recrystallization may be effective. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?
A1: Pyrazole derivatives generally show good solubility in polar organic solvents such as ethanol, methanol, and acetone.[4] They are typically soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) but have limited solubility in water and non-polar solvents like hexanes.[7][8]
Q2: Can I use an alternative purification method to chromatography?
A2: Yes, several alternatives can be considered:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining high-purity material.[5]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid wash can be used to extract the pyrazole into an aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified pyrazole, which is then extracted back into an organic solvent.[3]
-
Bisulfite Adduct Formation: Aromatic aldehydes can form solid adducts with sodium bisulfite.[9] This can be a highly specific method to separate the aldehyde from other non-aldehyde impurities. The aldehyde can be regenerated from the adduct by treatment with a base.[9]
Q3: My Vilsmeier-Haack reaction to synthesize the pyrazole carbaldehyde is not working well. What are the common pitfalls?
A3: The Vilsmeier-Haack reaction is powerful but sensitive. Common issues include:
-
Moisture: The Vilsmeier reagent is highly sensitive to water. Ensure all reagents and glassware are anhydrous.[1][2]
-
Reagent Quality: Use fresh, high-purity DMF and POCl₃. Decomposed DMF can have a fishy odor and should not be used.[1]
-
Substrate Reactivity: The reaction works best on electron-rich aromatic and heterocyclic systems.[1][10]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures. The subsequent reaction with the substrate may require heating, but this should be carefully controlled due to the thermal instability of the reagent.[2][11]
Q4: How should I store the purified 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents.[8] Storing under an inert atmosphere is also recommended to prevent oxidation.
III. Experimental Protocols & Data
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC). Add triethylamine to constitute ~0.5-1% of the total solvent volume.[4]
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Recrystallization (Mixed Solvent System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a hot "good" solvent (e.g., ethanol) until the solid just dissolves.[5]
-
Induce Turbidity: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.[5]
-
Re-dissolution: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. To encourage slower cooling and the formation of better crystals, you can insulate the flask.[6]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.[5]
-
Drying: Dry the crystals under vacuum.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | [12] |
| Molecular Weight | 265.11 g/mol | [12] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [8] |
IV. Visualization
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
V. References
-
Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem. Available from:
-
Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. Available from:
-
Technical Support Center: Purification of Sulfonated Aromatic Aldehydes - Benchchem. Available from:
-
Vilsmeier-Haack Reaction Technical Support Center - Benchchem. Available from:
-
Instability of Vilsmeier reagent and how to manage it - Benchchem. Available from:
-
Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. Available from:
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from:
-
Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available from:
-
Recrystallization techniques for purifying pyrazole compounds - Benchchem. Available from:
-
5-(4-Bromophenyl)-1h-pyrazole USP / EP Grade | Pharma Reagent Supplier. Available from:
-
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde - Amerigo Scientific. Available from:
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available from:
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpsionline.com [jpsionline.com]
- 8. 5-(4-Bromophenyl)-1h-pyrazole USP / EP Grade | Pharma Reagent Supplier [ar-reagent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. mt.com [mt.com]
- 12. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]
Column chromatography protocol for pyrazole-4-carbaldehyde purification
Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating pyrazole-4-carbaldehyde derivatives.
The purification of these compounds is rarely straightforward. Their dual functionality—a basic, hydrogen-bonding pyrazole core combined with a reactive electrophilic aldehyde—often leads to severe band tailing (streaking) on normal-phase silica gel. Furthermore, because these compounds are predominantly synthesized via Vilsmeier-Haack formylation[1], crude mixtures are frequently contaminated with residual N,N-dimethylformamide (DMF), phosphorus byproducts, and regioisomers.
This guide provides a causality-driven, self-validating methodology to ensure high-purity isolation.
Quantitative Data: Empirical Solvent Systems
The choice of mobile phase is dictated entirely by the substitution at the N1 position of the pyrazole ring. Unprotected pyrazoles act as strong hydrogen-bond donors, requiring protic modifiers, whereas N-substituted derivatives can be purified using standard normal-phase gradients.
Table 1: Validated Solvent Systems and Expected Retention Factors ( Rf )
| Derivative Type | Example Compound | Recommended Solvent System | Expected Rf | Ref. |
| Unprotected (1H) | 1H-pyrazole-4-carbaldehyde | DCM : MeOH (95:5 to 98:2) | 0.30 - 0.40 | [2] |
| N-Alkyl Substituted | 1-isopropyl-1H-pyrazole-4-carbaldehyde | Hexane : EtOAc (80:20 gradient) | 0.35 - 0.45 | [1] |
| N-Aryl Substituted | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Pet. Ether : EtOAc (90:10 gradient) | 0.40 - 0.50 | [3] |
| O-Protected/Coupled | 3-(Benzyloxy)-1-phenyl-... | n-Hexane : EtOAc (83:17) | ~0.45 | [4] |
Process Visualization
Chromatographic workflow and solvent logic for pyrazole-4-carbaldehyde.
Standard Operating Procedure: Self-Validating Purification Protocol
This protocol utilizes a "dry loading" technique. Causality: Pyrazole-4-carbaldehydes often exhibit poor solubility in non-polar starting eluents (like hexane). Wet loading them in a polar solvent (like DCM) onto a non-polar column causes the loading solvent to drag the product down the column before equilibration, destroying resolution. Dry loading eliminates solvent mismatch.
Step 1: Crude Sample Preparation (Dry Loading)
-
Dissolve the crude reaction mixture in a highly volatile, dissolving solvent (e.g., Acetone or DCM).
-
Add silica gel (approximately 2 to 3 times the mass of the crude product) directly to the flask.
-
Evaporate the solvent completely under reduced pressure until a free-flowing, homogeneous powder is achieved. Self-Validation Check: If the powder clumps or sticks to the flask wall, residual DMF or water is present. Re-dissolve, wash with brine, dry over Na2SO4 , and repeat.
Step 2: Column Packing
-
Slurry-pack the column with silica gel (60-120 or 230-400 mesh depending on required resolution) using the non-polar component of your solvent system (e.g., 100% Hexane or 100% DCM)[2].
-
Carefully pour the dry-loaded silica powder onto the flat surface of the packed column bed.
-
Top with a 1 cm layer of clean sea sand to prevent bed disturbance during solvent addition.
Step 3: Gradient Elution Execution
-
Begin elution with the 100% non-polar solvent to flush out non-polar impurities (e.g., unreacted alkyl halides or biphenyls).
-
Gradually increase the polarity. For N-alkylated derivatives like 1-isopropyl-1H-pyrazole-4-carbaldehyde, step the gradient from 5% to 20% Ethyl Acetate in Hexane[1]. For unprotected derivatives, step from 1% to 5% Methanol in DCM[2].
-
Collect fractions in uniform volumes (e.g., 15 mL test tubes).
Step 4: TLC Validation and Pooling
-
Spot fractions on a silica TLC plate. View under UV light (254 nm).
-
Critical Step: Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. Causality: Both the starting pyrazole and the product are highly UV-active. The 2,4-DNP stain selectively reacts with the aldehyde group to form a bright yellow/orange hydrazone precipitate. This instantly validates which UV-active spot is your target carbaldehyde.
-
Pool the fractions containing the pure target compound and concentrate under reduced pressure.
Troubleshooting Guide & FAQs
Q: Why is my product band streaking heavily on the column, leading to co-elution with impurities? A: Streaking is typically caused by strong hydrogen bonding between the unprotected pyrazole N-H (or basic nitrogen lone pairs) and the acidic silanol groups ( Si−OH ) on the silica gel. Solution: Switch your solvent system from Hexane/EtOAc to DCM/MeOH[2]. If streaking persists, add 0.5% to 1% Triethylamine (TEA) to your mobile phase. The TEA will competitively bind to the acidic silanol sites, deactivating the silica and allowing your product to elute as a tight, sharp band.
Q: I am observing a massive, highly polar impurity co-eluting near the baseline. What is it, and how do I remove it? A: If your compound was synthesized via Vilsmeier-Haack formylation, this is likely residual N,N-dimethylformamide (DMF) or phosphorus complexes[1]. DMF streaks terribly on silica. Solution: Do not rely on chromatography to remove bulk DMF. Before column purification, subject the crude mixture to an aggressive aqueous workup. Wash the organic layer at least five times with copious amounts of water or a 5% aqueous LiCl solution, which highly effectively partitions DMF into the aqueous phase.
Q: My isolated yield is significantly lower than my crude NMR suggested. Is the product degrading on the column? A: Pyrazole-4-carbaldehydes are generally stable, but extended residence time on highly active silica can lead to irreversible adsorption or partial oxidation of the aldehyde to a carboxylic acid. Solution: Accelerate your flow rate (use flash chromatography rather than gravity) and ensure you are not using an excessively long column. A silica-to-crude mass ratio of 30:1 is usually sufficient.
Q: How can I separate my desired 1-substituted pyrazole-4-carbaldehyde from its regioisomer? A: Alkylation of 1H-pyrazole-4-carbaldehydes often yields a mixture of N1 and N2 alkylated regioisomers due to tautomerization. These isomers have very similar polarities. Solution: Employ a very shallow gradient (e.g., increasing EtOAc by only 2% increments). The regioisomer with the alkyl group closer to the aldehyde (steric hindrance shielding the polar carbonyl) typically elutes slightly faster. Use fine-mesh silica (230-400 mesh) to maximize theoretical plates[4],[1].
References
-
[4] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl (Arkivoc).4
-
[3] In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. ACS Publications. 3
-
[2] Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Asianpubs. 2
-
[1] Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem. 1
Sources
Recrystallization of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center for the purification of halogenated pyrazole intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating high-purity 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .
This compound is a highly valuable scaffold in medicinal chemistry, typically synthesized via the Vilsmeier-Haack formylation of hydrazone precursors[1]. Because crude isolates are frequently contaminated with unreacted starting materials, regioisomers, and residual dimethylformamide (DMF) or phosphoryl chloride (POCl 3 ) adducts, achieving API-grade purity requires a meticulously controlled recrystallization process.
Below is a comprehensive, self-validating technical guide, including standard operating procedures, quantitative metrics, and troubleshooting protocols.
Part 1: Quantitative Solvent Selection Matrix
The success of recrystallization relies on the differential solubility of the target compound versus its impurities. The bulky, lipophilic 4-bromophenyl group heavily dictates the molecule's crystal lattice energy, while the aldehyde moiety provides a localized dipole, making polar protic solvents or specific binary solvent systems ideal for purification[2].
Table 1: Solubility Metrics & Solvent Suitability for Pyrazole-4-carbaldehydes
| Solvent System | Solubility @ 20°C | Solubility @ Reflux | Expected Yield | Mechanistic Suitability & Notes |
| Absolute Ethanol | < 5 mg/mL | > 150 mg/mL | 80 - 85% | Optimal. Hydroxyl groups hydrogen-bond with the aldehyde at high temps; lipophilic bulk forces precipitation upon cooling[3]. |
| Methanol | ~ 10 mg/mL | > 200 mg/mL | 70 - 75% | Good. Frequently used, but higher cold-solubility reduces overall yield compared to ethanol[1]. |
| DCM / Hexane (1:3) | < 2 mg/mL | > 100 mg/mL | 85 - 90% | Excellent Alternative. Dichloromethane acts as the solvent and hexane as the anti-solvent. Ideal for bypassing oiling-out[4]. |
| Ethanol / DMF (9:1) | ~ 15 mg/mL | > 250 mg/mL | 65 - 70% | Rescue System. Reserved exclusively for highly intractable, polymeric crudes that resist standard dissolution[5]. |
Part 2: Self-Validating Standard Operating Procedure (SOP)
Do not merely execute these steps; understand the causality behind them. This protocol utilizes absolute ethanol, the industry standard for this scaffold[2].
Step 1: Dissolution & Decolorization
-
Protocol: Suspend the crude solid in absolute ethanol (approx. 5–10 mL per gram of crude). Heat the mixture to reflux (78 °C) with continuous stirring until complete dissolution is achieved. If the solution is darkly colored, add 5% w/w activated charcoal and reflux for an additional 10 minutes.
-
Causality: High thermal energy overcomes the crystal lattice energy. Charcoal provides a massive surface area to adsorb high-molecular-weight polymeric impurities and oxidized byproducts.
-
Validation Checkpoint: The solution must be completely transparent (ignoring the black charcoal suspension). Any residual crystalline solid is likely an inorganic salt (e.g., sodium phosphate from the Vilsmeier-Haack neutralization) and will be removed in the next step.
Step 2: Hot Filtration
-
Protocol: Rapidly filter the boiling solution through a pre-warmed Büchner funnel or fluted filter paper to remove charcoal and insoluble inorganic residues.
-
Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would lead to product loss and clogged filters.
-
Validation Checkpoint: The filtrate must be optically clear with no particulate scattering when held up to a bright light source.
Step 3: Controlled Nucleation & Cooling
-
Protocol: Allow the filtrate to cool to room temperature at a controlled rate of ~0.5 °C/min. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours.
-
Causality: Rapid cooling ("crashing out") traps mother liquor and impurities within the rapidly forming crystal lattice, creating inclusion defects. Slow cooling ensures the thermodynamic formation of a highly ordered, pure crystal lattice.
-
Validation Checkpoint: Distinct, well-defined pale yellow/white crystals should be visible at the bottom of the flask. The supernatant should remain clear.
Step 4: Isolation & Desiccation
-
Protocol: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol. Dry in a vacuum oven at 40 °C.
-
Causality: Washing with ice-cold solvent removes surface-adhered mother liquor without re-dissolving the purified product. Vacuum drying at 40 °C prevents thermal degradation while efficiently removing volatile solvates.
-
Validation Checkpoint: Weigh the product periodically. The protocol is complete only when the product reaches a constant weight, confirming the absolute removal of solvent.
Part 3: Recrystallization Workflow & Decision Tree
Figure 1: Decision-tree workflow for pyrazole-4-carbaldehyde recrystallization.
Part 4: Troubleshooting Guide (Q&A)
Q: My product is "oiling out" (forming a separate liquid phase at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation concentration is reached at a temperature above the melting point of the impure mixture.
-
The Fix: Reheat the mixture until it becomes a single clear phase. Add a small volume (10–15%) of the "good" solvent (e.g., ethanol) to lower the saturation temperature below the melting point of the solute. Alternatively, allow the solution to cool slightly and introduce a seed crystal just before the oiling temperature is reached to force solid nucleation.
Q: The yield after recrystallization is unacceptably low (<60%). How can I improve recovery? A: The target compound may be too soluble in the chosen cold solvent[6].
-
The Fix: If using ethanol, convert it to a binary system by adding water (anti-solvent) dropwise to the hot solution until a slight cloudiness persists, then add just enough ethanol to clear it before cooling. Alternatively, switch to a Dichloromethane/Hexane system, which often provides higher recovery yields for halogenated pyrazoles[4].
Q: My crystals are precipitating with a distinct brown/orange tint instead of the expected pale yellow. A: This indicates the co-precipitation of oxidized byproducts or residual Vilsmeier-Haack reagent complexes.
-
The Fix: Ensure the crude mixture was properly neutralized with NaHCO 3 during the initial aqueous workup[1]. During recrystallization, extend the reflux time with activated charcoal to 15 minutes before hot filtration.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use methanol instead of ethanol for this specific compound? A: Yes. Methanol is frequently used for the recrystallization of 1-benzoyl and 1-methyl pyrazole-4-carbaldehydes[1]. However, because methanol has a lower boiling point and a slightly higher cold-solubility profile for this specific brominated scaffold, your overall yield may be 5–10% lower compared to absolute ethanol.
Q: What if my crude material is highly impure and won't dissolve in boiling ethanol? A: For intractable crudes, a solvent mixture of Ethanol and DMF (e.g., 9:1 ratio) can be utilized to force dissolution[5]. However, DMF has a high boiling point and is difficult to remove during vacuum drying. If this route is taken, the isolated crystals must be thoroughly washed with copious amounts of ice-cold ethanol or water on the filter to displace the DMF.
References
-
National Center for Biotechnology Information (PMC). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
-
Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at:[Link]
-
ACS Publications. In Situ Generation and[3 + 2] Annulation Reactions of Propiolaldehyde: A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. Available at: [Link]
-
Der Pharma Chemica. Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Available at:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This valuable intermediate is often synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yield and purity.
Understanding the Vilsmeier-Haack Reaction for Pyrazole Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich ring, such as a pyrazole. The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃)[1]. For pyrazoles, formylation predominantly occurs at the C4 position due to the electronic properties of the ring system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and provides practical solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[2] 2. Insufficiently Reactive Substrate: The electron-withdrawing nature of the bromophenyl group might slightly deactivate the pyrazole ring. 3. Suboptimal Reaction Temperature: The reaction may be incomplete at low temperatures, while high temperatures can lead to decomposition.[3] 4. Incomplete Reaction: Insufficient reaction time. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-purity POCl₃. Flame-dry or oven-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Stoichiometry & Temperature: Consider a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.5 equivalents). If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 70-80°C) may be necessary.[3] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Continue the reaction until the starting material is no longer visible on the TLC plate. 4. Careful Work-up: Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like sodium bicarbonate or sodium acetate solution. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic processes.[2] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Strict Temperature Control: Maintain a low temperature (0-5°C) during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature effectively. 2. Use High-Purity Reagents: Ensure the purity of your starting pyrazole and use high-grade, anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Although C4 formylation is preferred, di-formylation or formylation at other positions can occur under harsh conditions. 2. Decomposition: The product or starting material might be sensitive to the reaction conditions. | 1. Optimize Reagent Stoichiometry: An excessive amount of the Vilsmeier reagent can promote side reactions. Use a controlled excess. 2. Control Reaction Time and Temperature: Avoid excessively high temperatures and prolonged reaction times. 3. Purification: Isolate the desired product from byproducts using column chromatography on silica gel. |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: This can hinder the separation of aqueous and organic layers during extraction. | 1. Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[1] 2. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 3. Breaking Emulsions: If an emulsion forms, adding more brine or allowing the mixture to stand for an extended period can help. In some cases, filtering the emulsion through a pad of celite can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DMF and POCl₃ in the Vilsmeier-Haack reaction?
A1: DMF acts as the source of the formyl group, while POCl₃ is an activating agent. They react to form the Vilsmeier reagent, a chloroiminium salt, which is the actual electrophile that attacks the pyrazole ring[1][4].
Q2: Why is it crucial to maintain anhydrous conditions throughout the reaction?
A2: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive for the formylation reaction. Water can also react violently with POCl₃. Therefore, using anhydrous solvents and reagents and protecting the reaction from atmospheric moisture is essential for a successful outcome[2].
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a small amount of saturated sodium bicarbonate solution. Extract the quenched sample with a small volume of ethyl acetate or dichloromethane, and then spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.
Q4: What are the typical purification methods for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?
A4: The most common and effective method for purifying the crude product is column chromatography on silica gel. A gradient of ethyl acetate in hexane is a good starting point for the eluent system. Recrystallization from a suitable solvent system can also be employed for further purification if a solid product is obtained[5].
Q5: Are there any common side products to be aware of?
A5: Besides unreacted starting material, potential side products can include di-formylated pyrazoles, although this is less common for C4-formylation. Under certain conditions, chlorinated byproducts can also form. The presence of these can often be minimized by carefully controlling the reaction temperature and stoichiometry.
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 equivalents relative to the pyrazole). Cool the flask to 0-5°C using an ice-water bath. To the stirred DMF, add POCl₃ (1.5-2.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes. The formation of a viscous, sometimes colored, complex indicates the generation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the excess acid. Be cautious, as this quenching process is exothermic and will release CO₂.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Visualizing the Workflow
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Ashid, M., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar. [Link]
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27425-27464. [Link]
-
Pawar, S. S., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4833-4837. [Link]
-
Request PDF. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
-
Naga Sudha, B., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
-
Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 58-66. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
Muramatsu, Y., & Yasuoki, M. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1855. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]
-
Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]
-
ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. [Link]
Sources
Scale-up synthesis of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Topic: Scale-Up Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for the scale-up synthesis of 5-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Moving from milligram-scale discovery chemistry to multi-kilogram pilot production introduces critical challenges in regioselectivity, reaction kinetics, and thermal safety. This document is designed as a self-validating system to help you troubleshoot and optimize your workflow.
Synthetic Pathway & Process Design
The synthesis of the target molecule typically proceeds via a two-stage convergent approach: the construction of the pyrazole core followed by late-stage electrophilic formylation.
Caption: Synthetic pathway for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Standard Operating Procedure: Scale-Up Vilsmeier-Haack Formylation
The Vilsmeier-Haack (VH) reaction is the most direct method for formylating electron-rich heterocycles. However, on a pilot scale, the use of Phosphorus Oxychloride (POCl₃) presents severe thermal hazards [1]. The following protocol utilizes a pre-formed Vilsmeier reagent and a buffered reverse-quench to ensure safety and high yield.
Step-by-Step Methodology (1.0 kg Scale)
-
Vilsmeier Reagent Preparation: Charge a dry, nitrogen-purged 20 L jacketed reactor with anhydrous N,N-Dimethylformamide (DMF) (5.0 L). Cool the reactor to 0–5 °C.
-
POCl₃ Dosing: Slowly dose POCl₃ (1.30 kg, 2.5 equiv) via an addition funnel over 2 hours. Maintain the internal temperature strictly below 15 °C to prevent premature degradation of the chloromethylene-N,N-dimethylammonium chloride intermediate.
-
Substrate Addition: Dissolve 5-(4-bromophenyl)-1-methyl-1H-pyrazole (1.0 kg, 1.0 equiv) in anhydrous DMF (2.0 L). Dose this solution into the reactor over 1 hour at 10–15 °C.
-
Formylation (Heating): Ramp the reactor temperature to 75–80 °C. Stir for 8–10 hours. Monitor conversion via HPLC until the starting material is < 2%.
-
Cooling: Cool the highly viscous, dark reaction mixture to 10 °C.
-
Reverse Quench (Critical Safety Step): In a separate 50 L quench vessel, prepare a solution of Sodium Acetate (NaOAc) (1.75 kg, ~5.0 equiv) in Water (15.0 L) and cool to 0–5 °C. Slowly transfer the reaction mixture from the 20 L reactor into the 50 L quench vessel over 3 hours, maintaining the quench vessel temperature below 20 °C [3].
-
Hydrolysis & Isolation: Stir the quenched mixture at room temperature for 2 hours to ensure complete hydrolysis of the iminium intermediate. Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization from ethanol.
Quantitative Process Parameters
| Reagent / Parameter | Equivalents | Function | Scale-Up Hazard / Note |
| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | 1.0 eq | Starting Material | Ensure completely dry (moisture quenches VR). |
| Phosphorus Oxychloride (POCl₃) | 2.5 eq | Electrophile Precursor | High Hazard: Reacts violently with water. |
| N,N-Dimethylformamide (DMF) | 10.0 eq | Solvent & Reactant | Toxic. Use anhydrous grade (<50 ppm H₂O). |
| Reaction Temperature | N/A | Kinetic Driver | 75–80 °C required due to substrate deactivation. |
| Sodium Acetate (NaOAc) | 5.0 eq | Buffer / Quench Agent | Neutralizes HCl/H₃PO₄, prevents product degradation. |
Troubleshooting & FAQs (Process Engineering)
Q1: We are observing poor regioselectivity during the pyrazole synthesis step. How can we maximize the yield of the 5-(4-bromophenyl) isomer?
Causality & Solution: When 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one reacts with methylhydrazine, the more nucleophilic terminal nitrogen (NH₂) of methylhydrazine kinetically attacks the highly electrophilic carbonyl carbon, leading predominantly to the unwanted 3-(4-bromophenyl)-1-methyl-1H-pyrazole [2]. To invert this selectivity: You must shift the reaction from kinetic to thermodynamic control. Conduct the cyclization under strongly acidic conditions (e.g., in ethanol with concentrated HCl). Protonation of the enaminone shifts the initial nucleophilic attack of the substituted nitrogen (NH-CH₃) to the β-carbon, favoring the cyclization into the desired 5-(4-bromophenyl)-1-methyl-1H-pyrazole.
Q2: The Vilsmeier-Haack formylation is stalling at 50-60% conversion, even after 12 hours. Why is this happening?
Causality & Solution: The 4-bromophenyl group at the 5-position exerts a strong electron-withdrawing inductive effect on the pyrazole core. This decreases the electron density at the C4 position, making it significantly less nucleophilic than a standard alkyl-substituted pyrazole. The Vilsmeier reagent is a relatively mild electrophile and struggles to attack deactivated rings. To drive the reaction to completion:
-
Increase the POCl₃ stoichiometry from the standard 1.2 equivalents to 2.5–3.0 equivalents.
-
Elevate the reaction temperature to 75–80 °C. (Do not exceed 90 °C, as DMF begins to decompose in the presence of POCl₃, generating dimethylamine impurities).
Q3: During a 500g scale-up, the addition of water to the reaction mixture caused a violent thermal runaway and blown rupture disks. What went wrong?
Causality & Solution: You performed a "forward quench" (adding water to the reaction mixture). The hydrolysis of unreacted POCl₃ is not a single-step process; it forms metastable intermediates like phosphorodichloridic acid. During a forward quench, initial hydrolysis is slow, allowing water and POCl₃ to pool. As the temperature inevitably rises, the subsequent hydrolysis steps accelerate exponentially, releasing massive amounts of heat and HCl gas, causing a violent runaway [1]. The Scale-Up Standard:Always perform a reverse quench. Slowly dose the reaction mixture into a massive heat sink of pre-cooled, heavily buffered aqueous sodium acetate (NaOAc) [3]. This ensures immediate, controlled hydrolysis of each drop as it enters the aqueous phase.
Caption: Safe scale-up workup and reverse-quenching workflow for the Vilsmeier-Haack reaction.
Q4: Post-workup, the product is contaminated with a persistent, highly polar impurity that streaks on TLC. How do we remove it without column chromatography?
Causality & Solution: The streaking impurity is likely unhydrolyzed iminium salt intermediate or residual phosphoric acid byproducts trapped in the organic phase due to an incomplete quench. To resolve this: Ensure the quench mixture is stirred for a full 2 hours at room temperature before extraction. If the impurity persists in the crude solid, avoid chromatography by recrystallizing the product. 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde crystallizes well from hot ethanol or an ethyl acetate/heptane mixture (1:3). Wash the resulting crystals with cold heptane to remove residual DMF and polar salts.
References
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory Organic Process Research & Development URL:[Link]
-
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Organic Process Research & Development URL:[Link]
Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole-4-carbaldehydes
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to bridge the gap between theoretical synthetic pathways and benchtop reality. The synthesis of pyrazolo[3,4-d]pyrimidines—a critical pharmacophore isomeric with purines and widely used in kinase inhibitors—from pyrazole-4-carbaldehydes is notoriously plagued by poor nucleophilicity, regiochemical scrambling, and stalled cyclizations.
This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to ensure your heterocyclization workflows succeed on the first attempt.
Mechanistic Workflows & Experimental Design
The primary challenge in constructing the pyrimidine ring from a 5-aminopyrazole-4-carbaldehyde is the inherent lack of nucleophilicity of the 5-amino group, which is heavily delocalized into the pyrazole core. Standard condensations often stall at the imine/Schiff base intermediate. To overcome this, modern protocols employ highly electrophilic Vilsmeier-type activation or acid-promoted cascade cyclizations.
Fig 1: Logical workflow for one-pot Vilsmeier-mediated pyrazolo[3,4-d]pyrimidine synthesis.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. Do not proceed to the next step blindly; use the embedded checkpoints to confirm the mechanistic progression of your reaction.
Protocol A: One-Flask Synthesis via Vilsmeier Amidination
This approach utilizes phosphorus tribromide (PBr₃) to generate a highly reactive halomethyleniminium salt in situ, forcing the initial imination before hexamethyldisilazane (HMDS) drives the ring closure (1)[1].
-
Activation: In an oven-dried flask under N₂, dissolve 5-amino-1-phenylpyrazole-4-carbaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL). Dropwise add PBr₃ (3.0 mmol) at 0 °C.
-
Imination: Heat the mixture to 50–60 °C for 1.5 hours.
-
Validation Checkpoint 1: The reaction mixture should transition from clear to a yellow/orange suspension. Extract a 5 µL aliquot into anhydrous MeOH; TLC (EtOAc/Hexane 1:1) must show complete consumption of the starting material (Rf ~0.4) and a new baseline spot. If the aldehyde persists, your PBr₃ has likely hydrolyzed to H₃PO₃/HBr due to moisture contamination and must be replaced.
-
-
Cyclization: Carefully add HMDS (3.0 mmol) dropwise. HMDS acts as a sterically hindered ammonia equivalent, preventing unwanted dimerization while providing the nitrogen necessary for the final pyrimidine ring closure. Reflux for 3 hours.
-
Validation Checkpoint 2: Quench a 10 µL aliquot in saturated NaHCO₃ and analyze via LC-MS. You must observe the target mass [M+H]⁺. The presence of an [M+18]⁺ peak indicates a stalled, uncyclized hydrated intermediate, requiring an additional 1 hour of reflux.
-
-
Workup: Quench with ice water, neutralize with saturated NaHCO₃ to pH 7.5, and filter the precipitated pyrazolo[3,4-d]pyrimidine.
Protocol B: Microwave-Assisted Acid-Promoted Synthesis
For the synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, cyanamide is used as the cyclization partner. This requires extreme electrophilic activation via methanesulfonyl chloride (MsCl) (2)[2].
-
Setup: Combine 5-amino-1H-pyrazole-4-carbaldehyde (1.0 equiv) and cyanamide (NH₂CN, 3.0 equiv) in a microwave vial.
-
Solvent/Catalyst: Add MsCl (2.0 mL/mmol). MsCl acts dually as a polar aprotic solvent and an acid-promoter.
-
Reaction: Subject to microwave irradiation at 100 °C for 30 minutes.
-
Validation Checkpoint: At 10 minutes, LC-MS should show the complete disappearance of the aldehyde peak and the appearance of the N-[(5-amino-1H-pyrazol-4-yl)methylene]cyanamide intermediate.
-
-
Workup: Cool to room temperature, pour into crushed ice, neutralize with aqueous NH₃, and filter.
Troubleshooting Guide & FAQs
Q1: Why is my heterocyclization stalling at the Schiff base intermediate without forming the pyrimidine ring? Causality: The 5-amino group on the pyrazole core is highly delocalized and poorly nucleophilic. Standard formamide condensations rely on the nucleophilicity of this amine, which often fails to drive the reaction to completion. Solution: Transition to a Vilsmeier-type activation (Protocol A). By using PBr₃ in DMF, you generate a highly electrophilic halomethyleniminium salt in situ, which forces the initial imination. Subsequent addition of HMDS provides a highly reactive nitrogen source that rapidly closes the ring (1)[1].
Q2: My isolated yield is low, and NMR shows a structurally isomeric byproduct. What is happening? Causality: You are likely observing the Dimroth rearrangement product. The pyrazolo[3,4-d]pyrimidine core is susceptible to ring-opening and re-closure under thermodynamic stress (prolonged high heat or strong base). This converts the kinetically favored isomer into the thermodynamically stable Dimroth product (3)[3]. Solution: Implement strict kinetic control. Limit reflux times to exactly the validated window (e.g., 3 hours) or transition to microwave-assisted synthesis (100 °C for 30 min) to rapidly precipitate the kinetic product before the rearrangement cascade can initiate.
Fig 2: Mechanistic logic of the Dimroth rearrangement under thermodynamic stress.
Q3: Why do I observe a mixture of N1- and N2-substituted pyrazolo[3,4-d]pyrimidines when starting from N-unsubstituted precursors? Causality: The pyrazole ring exhibits annular tautomerism. During the heterocyclization step, the intermediate can cyclize onto either nitrogen depending on the steric bulk of the C3 substituent and the reaction temperature (4)[4]. Solution: To achieve strict regiocontrol, utilize an N1-protected 5-aminopyrazole (e.g., N-phenyl or N-tetrahydropyranyl) prior to the reaction. If an N-unsubstituted product is required, employ a removable protecting group like THP, which can be cleanly cleaved post-cyclization using acidic conditions (TFA/DCM).
Quantitative Data & Optimization
The table below summarizes the optimization landscape for heterocyclization, demonstrating how specific reagent systems mitigate common synthetic bottlenecks (5)[5].
Table 1: Comparative Efficiency of Reagent Systems for Pyrazolo[3,4-d]pyrimidine Heterocyclization
| Starting Material | Reagent System | Catalyst / Solvent | Temp & Time | Yield (%) | Primary Challenge Mitigated |
| 5-Amino-1-phenylpyrazole-4-carbaldehyde | Formamide + HMDS | PBr₃ / DMF | 60 °C, 4.5 h | 91% | Poor nucleophilicity of 5-amino group |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyanamide (3.0 eq) | MsCl | MW 100 °C, 30 min | 88% | Dimroth rearrangement / Isomerization |
| 5-Amino-1-phenylpyrazole-4-carbaldehyde | Benzamide + HMDS | PBr₃ / DEF | 70 °C, 5.0 h | 85% | Steric hindrance at C6 position |
| 5-Amino-3-methylpyrazole-4-carbaldehyde | Urea (2.0 eq) | HCl / EtOH | Reflux, 12 h | 45% | Schiff base stalling (low yield benchmark) |
References
- One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide The Journal of Organic Chemistry (ACS Public
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study PMC (N
- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Semantic Scholar (Arkivoc)
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Journal of Medicinal Chemistry (ACS Public
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
Sources
Technical Support Center: Stability & Handling of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the Application Scientist Support Center. This guide provides comprehensive troubleshooting, handling protocols, and mechanistic insights for working with 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . As a highly functionalized building block widely used in the synthesis of pyrazole-carboxamides, kinase inhibitors, and agrochemicals, maintaining the chemical integrity of both its reactive carbaldehyde moiety and its labile bromophenyl group is critical for experimental reproducibility.
Core Stability Issues & Degradation Mechanisms
Understanding the causality behind reagent degradation is the first step in preventing it. This compound possesses two highly reactive sites that dictate its stability profile:
Auto-Oxidation of the Carbaldehyde Group
Pyrazole-4-carbaldehydes are inherently susceptible to auto-oxidation when exposed to atmospheric oxygen[1]. The C4-aldehyde (-CHO) group readily oxidizes to the corresponding pyrazole-4-carboxylic acid (-COOH). While high-oxidation processes are often intentionally employed in synthetic strategies to generate pyrazole-carboxamides[2], this oxidation occurs spontaneously as an unwanted degradation pathway during improper storage, leading to significant purity drops.
Photolytic Debromination
The 4-bromophenyl substituent is sensitive to ultraviolet (UV) light. The highly conjugated pyrazole-aryl system acts as a chromophore. Prolonged exposure to ambient light can facilitate the homolytic cleavage of the C-Br bond, generating aryl radicals that lead to debrominated impurities and complex polymeric mixtures.
Nucleophilic Solvent Reactivity
The electron-withdrawing nature of the pyrazole ring renders the C4-carbaldehyde highly electrophilic. Storing or reacting the compound in protic or nucleophilic solvents (such as unpurified alcohols or primary amines) without proper protection will lead to spontaneous hemiacetal or Schiff base formation.
Diagram 1: Primary degradation pathways of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting FAQs
Q: My LC-MS shows a major impurity with an M+16 mass shift. What is this, and can I salvage the batch? A: The M+16 peak corresponds to the oxidized byproduct: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid[2]. Because the impurity is an acid, the batch can be easily salvaged using a mild base wash (see Protocol 1 below). The unreacted aldehyde will remain in the organic phase, providing a self-validating purification system.
Q: Why is my Suzuki-Miyaura cross-coupling failing or yielding complex mixtures when using this building block? A: Two factors are likely at play. First, if your starting material has oxidized to the carboxylic acid, it can poison the palladium catalyst or alter the reaction stoichiometry. Second, the free aldehyde can coordinate with transition metals or react with amine bases used in the coupling. Consider temporarily protecting the aldehyde as an acetal (e.g., using ethylene glycol) before performing the cross-coupling on the bromophenyl moiety.
Q: The powder has changed from off-white to a pale brown color over the last few months. Is it still usable? A: A color shift to brown indicates photolytic degradation and subsequent radical polymerization, initiated by UV exposure cleaving the labile C-Br bond. You must verify the purity via NMR or LC-MS. If the degradation is minor (<5%), recrystallization from ethyl acetate/hexanes can restore the material. To prevent this, always store the compound in amber vials.
Diagram 2: Logical workflow for identifying and resolving common purity issues.
Experimental Protocols
Protocol 1: Mild Base Wash for Carboxylic Acid Removal
This protocol exploits the pKa difference between the aldehyde and the carboxylic acid degradation product to restore reagent purity.
-
Dissolution: Dissolve the degraded 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.
-
Phase Separation: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3 , pH ~8).
-
Extraction: Shake vigorously and vent frequently. The carboxylic acid impurity will deprotonate to form a water-soluble carboxylate salt and partition into the aqueous layer. The unreacted aldehyde remains in the organic phase.
-
Washing: Separate the organic layer and wash it once with brine (saturated NaCl ) to remove residual water.
-
Recovery: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
-
Validation: Run an LC-MS on the recovered solid to confirm the disappearance of the M+16 peak.
Protocol 2: Inert Storage Workflow
To prevent both auto-oxidation and photolysis, strict storage parameters must be enforced[1].
-
Transfer: Move the dry powder into a clean, dry amber glass vial to block UV light transmission.
-
Blanketing: Purge the headspace of the vial with Argon or Nitrogen gas for 30–60 seconds to completely displace atmospheric oxygen.
-
Sealing: Seal the vial tightly with a PTFE-lined cap to prevent gas exchange, and wrap the seam with Parafilm.
-
Temperature Control: Store the sealed vial at 2–8 °C (refrigerated) for short-term use, or at -20 °C for long-term storage. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
Quantitative Stability Data
Table 1: Degradation Profile under Various Storage Conditions
| Storage Condition | Temperature | Light Exposure | Atmosphere | Est. Degradation Rate (Aldehyde to Acid) |
| Optimal | 4 °C | Dark (Amber Vial) | Argon/Nitrogen | < 1% per 6 months |
| Standard Benchtop | 20–25 °C | Ambient Lab Light | Air | 5–10% per month |
| High Stress | 40 °C | Direct UV/Sunlight | Air | > 25% per week |
Table 2: Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Mechanism of Incompatibility |
| Non-Polar Aprotic | DCM, Hexanes, Toluene | Excellent | Inert to both the aldehyde and bromophenyl groups. |
| Polar Aprotic | DMF, DMSO, THF | Good | Stable, though trace peroxides in aging THF can accelerate aldehyde oxidation. |
| Protic / Alcohols | Methanol, Ethanol | Moderate | Can form hemiacetals over prolonged periods of exposure. |
| Nucleophilic | Primary/Secondary Amines | Poor | Rapid Schiff base / imine formation with the electrophilic C4-carbaldehyde. |
References
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO URL:[Link]
Sources
Technical Support Center: Storage & Handling of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical vulnerabilities of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This portal is designed to bridge the gap between theoretical chemistry and benchtop execution, ensuring the structural integrity of your compound for downstream synthetic or biological applications.
Critical Storage Parameters
To maintain >99% purity and prevent premature degradation, adhere strictly to the baseline storage metrics outlined below. Quantitative data and environmental tolerances are summarized for quick reference.
| Parameter | Recommended Condition | Mechanistic Rationale |
| Temperature | 2–8 °C (Refrigerated) | Suppresses the kinetic rate of autoxidation and thermal degradation[1]. |
| Atmosphere | Inert Gas (Argon/N₂) | Displaces molecular oxygen, preventing free-radical chain peracid formation[2]. |
| Light Exposure | Amber Vials / Dark Storage | Prevents photo-induced homolytic cleavage of the labile C-Br bond. |
| Moisture | Desiccated (<10% RH) | Prevents nucleophilic attack by atmospheric water, avoiding hydrate formation. |
| Container | PTFE-lined screw cap | Ensures a hermetic seal; standard rubber septa are O₂-permeable and degrade over time[3]. |
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the degradation pathways of halogenated pyrazole carbaldehydes is critical for effective troubleshooting. This compound features two highly reactive moieties: the C4-carbaldehyde group and the bromophenyl ring .
-
Aldehyde Autoxidation: When exposed to ambient air, the carbaldehyde group undergoes a free-radical chain reaction. Molecular oxygen initiates the abstraction of the aldehydic hydrogen, forming an acyl radical. This reacts with O₂ to form a peracid intermediate, which subsequently oxidizes unreacted aldehyde molecules into 5-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid[2].
-
Photodehalogenation: The carbon-bromine (C-Br) bond on the phenyl ring is susceptible to photolysis. Exposure to UV or intense visible light can cause homolytic cleavage, generating highly reactive aryl radicals that lead to debromination or cross-linked polymeric impurities.
-
Hydration: While less irreversible than oxidation, atmospheric moisture can lead to the formation of aldehyde hydrates (gem-diols), which complicates NMR interpretation and alters the compound's reactivity in anhydrous coupling reactions.
Logical relationship between environmental stressors, degradation pathways, and storage mitigations.
Troubleshooting & FAQs
Q: My compound powder has changed from off-white to a yellowish-brown color. Is it still viable? A: A color shift to yellow or brown typically indicates photolytic degradation of the bromophenyl group or advanced autoxidation. You should discard the batch or attempt recrystallization. To prevent this, ensure the compound is stored in amber vials and handled away from direct sunlight.
Q: During LC-MS analysis, I observe a prominent M+16 peak. What happened during storage? A: An M+16 mass shift is the classic signature of autoxidation. The aldehyde (-CHO) has oxidized into a carboxylic acid (-COOH) due to oxygen exposure[2]. This frequently occurs if the primary storage vial was opened on the benchtop without a subsequent Argon purge.
Q: I see a new, broad peak in my ¹H-NMR spectrum around 10-12 ppm, and the aldehyde proton singlet (~9.8 ppm) has decreased. Why? A: This corroborates the LC-MS finding above. The broad peak at 10-12 ppm belongs to the carboxylic acid proton. The loss of the sharp aldehyde singlet indicates that your stock has degraded and oxidized.
Q: How should I store the compound after making a stock solution in DMSO for my in vitro assays? A: DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture, accelerating degradation. Aliquot your DMSO stock solution into single-use amber vials, purge the headspace with Argon, and freeze immediately at -20 °C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Handling and Aliquoting Air-Sensitive Aldehydes
To establish a self-validating system of trustworthiness in your lab, mandate the following standard operating procedure (SOP) for handling this compound[3].
Step-by-Step Methodology:
-
Equilibration: Remove the primary vial from the 2-8 °C refrigerator. Crucial: Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Environment Setup: Transfer the vial and pre-weighed, oven-dried amber microcentrifuge tubes (or glass vials) into a nitrogen/argon-filled glove box. If a glove box is unavailable, use a Schlenk line with a continuous argon flow over the open vials.
-
Aliquoting: Rapidly weigh and transfer the required mass into the individual amber vials. Creating single-use aliquots minimizes the number of times the primary stock is exposed to environmental stressors.
-
Inert Purging: Using a manifold or a low-pressure Argon line (3-5 psi) equipped with a sterile needle, gently purge the headspace of each vial for 10–15 seconds[3]. Ensure the gas flow is gentle enough not to disperse the powder.
-
Sealing & Storage: Cap tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to provide a secondary moisture barrier. Store the aliquots in a secondary desiccated container at 2-8 °C[1].
Step-by-step experimental workflow for aliquoting and storing air-sensitive aldehyde reagents.
References
-
[2] Title: Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications (Mechanism of Aldehyde Autoxidation) Source: MDPI URL:
-
[3] Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134) Source: Sigma-Aldrich / University of Michigan URL:
-
[1] Title: 1-Methyl-1H-pyrazole-4-carbaldehyde - Safety Data Sheet Source: ChemicalBook URL:
Sources
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde vs other pyrazole aldehydes
Strategic Scaffold Selection: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde vs. Alternative Pyrazole Aldehydes in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," heavily represented in FDA-approved drugs ranging from anti-inflammatories to kinase inhibitors. When designing synthetic routes for novel pyrazole-based active pharmaceutical ingredients (APIs), the choice of building block dictates the efficiency of the structure-activity relationship (SAR) exploration. This guide provides an objective, data-driven comparison between 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and other common pyrazole aldehydes, detailing their comparative reactivity, structural advantages, and providing validated experimental protocols for orthogonal functionalization.
Structural Causality & Reactivity Profiling
To understand why a medicinal chemist might select 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde over simpler analogs like 1H-pyrazole-4-carbaldehyde or 1-phenyl-1H-pyrazole-4-carbaldehyde, we must analyze the molecule as a system of interacting functional groups.
-
The N1-Methyl "Regiochemical Lock": Unsubstituted pyrazoles (like 1H-pyrazole-4-carbaldehyde) exist as tautomeric mixtures. This complicates downstream N-alkylation or arylation, often yielding a mixture of regioisomers that require tedious chromatographic separation. The N1-methyl group eliminates tautomerization, ensuring predictable sterics and vector trajectories for the remaining substituents.
-
The C4-Carbaldehyde "Electrophilic Hub": The aldehyde at the 4-position is highly reactive toward nucleophiles. It serves as the primary anchor for extending the molecule via reductive aminations, Wittig olefinations, or Knoevenagel condensations, allowing rapid diversification of the molecular architecture[1].
-
The C5-(4-Bromophenyl) "Orthogonal Handle": Unlike 1-phenyl-1H-pyrazole-4-carbaldehyde[2], which terminates the synthetic vector at the phenyl ring, the para-bromo substituent provides a highly specific site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for late-stage functionalization, a critical strategy in modern drug discovery[3].
Divergent synthetic pathways enabled by the orthogonal reactive sites.
Comparative Performance Data
The table below synthesizes the structural and functional differences between leading pyrazole aldehyde building blocks.
| Building Block | Tautomerization Risk | Orthogonal Cross-Coupling Site | Primary Application / Downstream Use | Relative Lipophilicity |
| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | None (N-methylated) | Yes (Aryl Bromide) | Complex API scaffolds, Kinase inhibitors requiring extended biaryl systems. | Moderate |
| 1H-Pyrazole-4-carbaldehyde | High (Free NH) | No | Broad SAR exploration; basic building block requiring early N-protection[1]. | Low |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | None (N-phenylated) | No | Anti-inflammatory agents, analgesics, and agrochemicals[2]. | High |
| 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | None (N-phenylated) | No (Fluorine is inert to standard Pd) | Celecoxib analogs; metabolic stability enhancement[4]. | High |
Data Interpretation: While fluorinated or phenylated analogs are excellent for specific target profiles (like COX-2 inhibition), the 4-bromophenyl derivative is vastly superior for library generation. The aryl bromide allows chemists to synthesize a common intermediate via the aldehyde, and then split that intermediate into hundreds of analogs via automated Suzuki coupling.
Experimental Workflows: Self-Validating Protocols
To leverage the dual reactivity of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the sequence of reactions is critical.
Causality of Sequence: The aldehyde must be functionalized before the aryl bromide. Palladium-catalyzed cross-coupling conditions (strong bases like K₂CO₃, high temperatures) can induce unwanted side reactions with free aldehydes (e.g., Cannizzaro disproportionation or condensation with enolizable impurities). By converting the aldehyde first, we protect the site while building the molecule.
Sequential functionalization workflow emphasizing chemoselectivity and validation.
Protocol A: Chemoselective Reductive Amination (Aldehyde Functionalization)
Objective: Convert the C4-carbaldehyde to a secondary amine without reducing the C-Br bond. Reagents: Primary amine (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloroethane (DCE), Acetic acid (cat.).
-
Imine Formation: Dissolve 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the primary amine in dry DCE (10 mL). Add 2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in portions. Causality: NaBH(OAc)₃ is chosen over NaBH₄ or Pd/C + H₂ because it is exceptionally mild and chemoselective; it will not cause reductive debromination of the aryl bromide.
-
Quench & Extract: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and concentrate.
-
Self-Validation Step: Analyze the crude product via LC-MS. You must observe the characteristic 1:1 isotopic doublet of the bromine atom (M and M+2 peaks). If a single mass peak at [M-79] is observed, debromination has occurred, indicating reagent contamination or excessive heating.
Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage Arylation)
Objective: Couple the validated bromophenyl intermediate with an arylboronic acid. Reagents: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1).
-
Degassing: Dissolve the brominated intermediate and arylboronic acid in the Dioxane/Water mixture. Sparge with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active catalyst species[3].
-
Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃. Heat to 90°C for 4-6 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash chromatography.
-
Validation: ¹H-NMR should show the disappearance of the characteristic AA'BB' splitting pattern of the para-bromophenyl ring, replaced by a more complex multiplet indicative of the newly formed biaryl system.
Conclusion
While simpler pyrazole aldehydes like 1-phenyl-1H-pyrazole-4-carbaldehyde or 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde are useful for targeted syntheses, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde offers unparalleled versatility for library generation. By combining a regiochemically locked pyrazole core, an electrophilic aldehyde, and a cross-coupling-ready aryl bromide, it acts as a highly programmable node in the synthesis of complex pharmaceutical agents.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI |[Link]
Sources
Overcoming Beta-Lactamase Resistance: A Comparative Guide to Ampicillin and Ampicillin-Sulbactam
Introduction & Mechanistic Causality
Ampicillin is a cornerstone broad-spectrum aminopenicillin that exerts its bactericidal effect by targeting and irreversibly binding to penicillin-binding proteins (PBPs) located within the bacterial cell membrane[1]. PBPs are essential enzymes responsible for the transpeptidation process—the final stage of peptidoglycan cross-linking in cell wall synthesis. By inactivating PBPs, ampicillin compromises cell wall integrity, leading to osmotic instability and rapid cell lysis[2].
However, the clinical and experimental efficacy of ampicillin has been severely bottlenecked by the evolutionary proliferation of beta-lactamase-producing organisms. Beta-lactamases catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic structurally inactive[3]. To counter this resistance mechanism, drug development professionals frequently utilize ampicillin in combination with sulbactam. Sulbactam acts as a "suicide inhibitor"; it irreversibly binds to the beta-lactamase enzyme, sacrificing itself to protect ampicillin from degradation and successfully restoring the primary drug's antimicrobial activity against resistant strains[1].
Fig 1. Mechanism of Ampicillin and restoration of activity via Sulbactam inhibition.
Experimental Protocol: CLSI Broth Microdilution
To objectively compare the antimicrobial activity of ampicillin alone versus the ampicillin-sulbactam combination, the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M07) serves as the gold standard[4]. This self-validating protocol ensures strict reproducibility across pharmacological laboratories.
Step-by-Step Methodology
-
Media Preparation : Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality Insight: The standardized concentration of divalent cations (calcium and magnesium) is critical. Variations can artificially skew the minimum inhibitory concentration (MIC) of certain antibiotics by altering membrane permeability.
-
Antibiotic Dilution : Prepare two-fold serial dilutions of ampicillin and ampicillin-sulbactam in a 96-well microtiter plate. For the combination therapy, maintain a fixed 2:1 ratio of ampicillin to sulbactam (e.g., 16/8 µg/mL, 8/4 µg/mL) to mimic established pharmacokinetic dosing[5].
-
Inoculum Standardization : Suspend isolated bacterial colonies from an overnight agar plate in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL)[6]. Causality Insight: Precise inoculum density is paramount. An overly heavy inoculum induces the "inoculum effect," where the sheer volume of beta-lactamase produced overwhelms the sulbactam inhibitor, yielding false-positive resistance data.
-
Microtiter Inoculation : Dilute the standardized suspension and inoculate the wells to achieve a final target concentration of 5 × 10^5 CFU/mL per well.
-
Incubation & MIC Determination : Incubate the plates at 35 ± 2°C for 16–20 hours in an ambient atmosphere[6]. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth[7].
Fig 2. CLSI Broth Microdilution Workflow for MIC Determination.
Comparative Experimental Data
The following table summarizes the expected MIC values for ampicillin and ampicillin-sulbactam against established quality control (QC) strains, based on FDA-recognized CLSI interpretive criteria[7].
| Organism / Strain | Resistance Phenotype | Ampicillin MIC (µg/mL) | Ampicillin-Sulbactam MIC (µg/mL) | CLSI Interpretation (Amp-Sulb) |
| E. coli ATCC 25922 | Wild-type (Susceptible) | 2 - 8 | 2/1 - 8/4 | Susceptible |
| E. coli ATCC 35218 | Beta-lactamase producer (TEM-1) | > 32 | 8/4 - 16/8 | Susceptible / Intermediate |
| K. pneumoniae ATCC 700603 | ESBL producer | > 32 | ≥ 32/16 | Resistant |
Data Grounding: According to FDA and CLSI M100 breakpoints for Enterobacteriaceae, Ampicillin-Sulbactam is categorized as Susceptible at ≤8/4 µg/mL, Intermediate at 16/8 µg/mL, and Resistant at ≥32/16 µg/mL[6][7].
Field-Proven Insights and Causality (E-E-A-T)
When analyzing the comparative data, the stark contrast in performance between E. coli ATCC 25922 and ATCC 35218 isolates highlights the precise biochemical utility of sulbactam. ATCC 35218 harbors a plasmid-mediated beta-lactamase (TEM-1) that rapidly hydrolyzes ampicillin, pushing the MIC beyond the 32 µg/mL resistance threshold[6]. The addition of sulbactam at a 2:1 ratio effectively neutralizes the TEM-1 enzyme, rescuing the ampicillin and bringing the MIC back down to the susceptible/intermediate range (8/4 to 16/8 µg/mL)[7].
However, researchers must recognize the limitations of this combination. Sulbactam is highly effective against Class A beta-lactamases but lacks sufficient binding affinity for Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC cephalosporinases[8]. This mechanistic limitation is evidenced by the high MIC (≥ 32/16 µg/mL) observed in the ESBL-producing K. pneumoniae ATCC 700603. For such advanced resistant phenotypes, modern infectious disease guidelines recommend transitioning away from aminopenicillin combinations toward newer agents like ceftazidime-avibactam or relying on carbapenems[8].
References
-
Ampicillin - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]
-
What is the mechanism of Ampicillin? Source: Patsnap Synapse URL:[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections Source: Infectious Diseases Society of America (IDSA) URL:[Link]
-
MTS™ Ampicillin-sulbactam Technical Specifications Source: Liofilchem URL:[Link]
-
510(k) Substantial Equivalence Determination Decision Summary (K192345) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liofilchem.com [liofilchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Benchmarking Cytotoxicity: A Comparative Guide to Cisplatin and Next-Generation Platinum Alternatives
Introduction
Cisplatin remains a foundational benchmark in oncology drug development, widely employed as a reference standard for evaluating new chemotherapeutics[1]. However, its clinical utility is frequently bottlenecked by dose-limiting systemic toxicities (e.g., nephrotoxicity) and the rapid emergence of intrinsic or acquired chemoresistance[1]. Consequently, the development of next-generation platinum complexes—such as oxaliplatin, carboplatin, and novel transition metal intercalators—requires rigorous in vitro benchmarking[2].
For researchers and drug development professionals, accurately comparing the cytotoxicity (IC50) of novel agents against cisplatin in well-characterized cancer cell lines is a critical first step toward clinical translation. This guide provides a comprehensive framework for conducting, validating, and interpreting these comparative cytotoxicity assays.
Mechanistic Divergence: Beyond Simple DNA Cross-Linking
To interpret cytotoxicity data accurately, one must understand the causal mechanisms driving cell death. Cisplatin is primarily transported into tumor cells via the copper transporter 1 (CTR1)[1]. Once in the lower-chloride environment of the cytoplasm, the complex undergoes aquation (replacement of chloro-ligands with water), forming highly reactive electrophiles[1]. These electrophiles bind to nucleophilic sites on DNA, forming 1,2-intrastrand cross-links that distort the double helix[2].
Crucially, cytotoxicity is not merely a physical blockade of replication. Recent studies demonstrate that cisplatin-induced DNA damage actively triggers the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK)[3]. This signaling cascade subsequently upregulates Activating Transcription Factor 3 (ATF3), which is essential for mediating the apoptotic response[3].
In contrast, alternatives like oxaliplatin form bulkier diaminocyclohexane (DACH)-platinum adducts. These adducts are less reliant on the mismatch repair (MMR) pathway to induce apoptosis, which explains oxaliplatin's superior efficacy in certain cisplatin-resistant colorectal cancer models.
Platinum-induced apoptotic signaling pathway via MAPK and ATF3 activation.
Comparative Cytotoxicity Data (IC50)
When evaluating novel agents, IC50 values must be contextualized across diverse histological origins. The table below synthesizes comparative IC50 data for cisplatin, carboplatin, and oxaliplatin across standard human cancer cell lines, serving as a baseline for new compound screening[4],[5].
| Cell Line (Origin) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Oxaliplatin IC50 (µM) |
| A549 (Lung Carcinoma) | 19.4 – 33.5 | > 100.0 | 4.5 – 12.0 |
| MCF-7 (Breast Adenocarcinoma) | 22.9 – 61.5 | > 100.0 | 8.2 – 15.4 |
| A2780 (Ovarian Carcinoma) | 20.1 | 47.4 | ~ 1.5 - 5.0 |
| HCT116 (Colorectal Carcinoma) | 15.2 | > 100.0 | 0.5 – 2.1 |
Expert Insight on Causality : Carboplatin consistently exhibits higher in vitro IC50 values than cisplatin[5]. This is due to its bidentate cyclobutane dicarboxylate leaving group, which results in a significantly slower aquation rate, requiring higher concentrations and longer exposure times to achieve equivalent DNA adduct formation[1].
Experimental Methodology: The Self-Validating Cytotoxicity Assay
Strategic Assay Selection Historically, the MTT assay has been the default for IC50 determination[4]. However, MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts induced by the drug itself, leading to density-dependent chemoresistance artifacts.
For robust, high-throughput screening, ATP-quantitation assays (e.g., CellTiter-Glo) are vastly superior[6]. ATP serves as a direct, instantaneous proxy for viable, metabolically active cells. The luciferase-based reaction provides a luminescent readout that is highly sensitive, less prone to metabolic confounders, and offers a broader dynamic range[7].
Protocol: High-Throughput Luminescent Cell Viability Assay
This protocol is designed as a self-validating system to ensure data integrity during comparative screening[8].
1. Cell Seeding & Acclimation
-
Harvest target cells (e.g., A549) and seed 1,000–5,000 cells/well in an opaque-walled 96-well or 384-well plate[7]. Rationale: Opaque walls prevent optical cross-talk between wells during luminescence reading.
-
Self-Validation Step: Include cell-free control wells containing only culture medium to establish background luminescence[8].
-
Incubate overnight (37°C, 5% CO2) to allow cellular attachment and recovery.
2. Compound Treatment
-
Prepare serial dilutions of cisplatin and the test compounds. Expert Insight: Cisplatin should be dissolved in 0.9% NaCl or DMF. Strictly avoid DMSO for stock solutions, as the sulfoxide group can coordinate with platinum, displacing the chloride ligands and inactivating the drug.
-
Add compounds to the experimental wells. Include vehicle control wells to define 100% viability[6].
-
Incubate for the desired exposure time (typically 48–72 hours).
3. ATP Quantitation
-
Equilibrate the assay plate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics across the plate[8].
-
Add a volume of CellTiter-Glo reagent equal to the culture medium volume present in each well[8].
-
Mix on an orbital shaker for 2 minutes to induce complete cell lysis[8].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].
4. Readout & Quality Control
-
Record luminescence using a microplate reader[7].
-
Self-Validation Step: Calculate the Z'-factor using the vehicle control and a positive control (e.g., a lethal dose of cisplatin). A Z'-factor ≥ 0.5 confirms assay robustness and suitability for high-throughput screening.
-
Calculate the IC50 using non-linear regression analysis (e.g., 4-parameter logistic curve)[9].
Step-by-step workflow for ATP-based luminescent cytotoxicity assay.
Conclusion & Strategic Insights
Benchmarking novel anticancer agents against cisplatin requires more than just parallel IC50 generation; it demands an understanding of the underlying kinetics and cellular responses. By transitioning from metabolic assays like MTT to direct ATP-quantitation methods, researchers can eliminate metabolic artifacts and generate highly reproducible, trustworthy data. When coupled with mechanistic profiling (e.g., MAPK/ATF3 pathway activation), these comparative cytotoxicity guides provide a comprehensive foundation for advancing next-generation metallodrugs into preclinical development.
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: nih.
- Source: benchchem.
- The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?
- Source: scribd.
- Source: researchgate.
- Source: nih.
Sources
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal Intercalators as Anticancer Agents—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
In vitro testing protocols for pyrazole-4-carbaldehyde derivatives
A Comprehensive Guide to In Vitro Testing Protocols for Pyrazole-4-Carbaldehyde Derivatives
Authored by: A Senior Application Scientist
Introduction
Pyrazole-4-carbaldehyde derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry.[1] The pyrazole nucleus is a "privileged scaffold," meaning it is a common structural feature in numerous biologically active compounds and approved drugs.[1] The aldehyde group at the 4-position provides a reactive site for a wide range of chemical modifications, enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of key in vitro testing protocols to evaluate the therapeutic potential of novel pyrazole-4-carbaldehyde derivatives, with a focus on anticancer, antimicrobial, and antioxidant assays.
I. Anticancer Activity Evaluation
The evaluation of anticancer properties is a primary focus for many pyrazole derivatives due to their ability to interfere with critical cellular processes in cancer cells, such as cell division and signaling pathways.[3] A fundamental initial step is to assess the cytotoxicity of the compounds against various cancer cell lines.
A. Cell Viability and Cytotoxicity Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[6]
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer, HepG2 for liver cancer) should be used to determine the spectrum of activity and potential selectivity of the derivatives.[3][7][8][9][10]
-
Concentration Range: A broad range of concentrations is tested to determine the dose-dependent effects of the compounds and to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[4]
-
Controls: Including a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) is crucial to ensure that the observed effects are due to the compound itself and not the solvent.[4] A positive control (a known anticancer drug like doxorubicin or cisplatin) provides a benchmark for the potency of the test compounds.[7][9][10][11]
Detailed Experimental Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-4-carbaldehyde derivatives in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing the desired concentrations of the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.[4] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[4]
Data Presentation:
| Derivative | Cancer Cell Line | IC50 (µM) |
| P4C-A | MCF-7 (Breast) | 8.5 |
| HeLa (Cervical) | 12.3 | |
| P4C-B | MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 25.1 | |
| Doxorubicin | MCF-7 (Breast) | 1.2 |
| (Positive Control) | HeLa (Cervical) | 2.5 |
B. Apoptosis and Cell Cycle Analysis
For compounds that exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Flow cytometry can be employed to analyze apoptosis and cell cycle distribution.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Experimental Workflow for Apoptosis Analysis:
Caption: Workflow for Annexin V/PI apoptosis assay.
II. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[12][13][14][15]
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after overnight incubation.
Causality Behind Experimental Choices:
-
Choice of Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans), should be included to assess the spectrum of antimicrobial activity.[13][14][16]
-
Inoculum Preparation: The concentration of the microbial inoculum must be standardized to ensure reproducible results.
-
Controls: A positive control (a known antibiotic like ampicillin or neomycin) and a negative control (no antimicrobial agent) are essential for validating the assay.[15]
Detailed Experimental Protocol for Broth Microdilution:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyrazole-4-carbaldehyde derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| P4C-C | 16 | 32 | >64 |
| P4C-D | 8 | 16 | 32 |
| Ampicillin | 4 | 8 | N/A |
| Fluconazole | N/A | N/A | 2 |
III. Antioxidant Activity Assessment
Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can be therapeutically beneficial. Pyrazole derivatives have been reported to possess antioxidant activity.[2][12][17][18][19]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of antioxidants.[18] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[18] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[17][18]
Causality Behind Experimental Choices:
-
Reaction Time and Conditions: The incubation time and the reaction being carried out in the dark are critical to ensure the reaction reaches completion and to prevent photodegradation of DPPH.[17]
-
Standard: A known antioxidant, such as butylated hydroxytoluene (BHT) or Trolox, is used as a positive control to compare the activity of the test compounds.[17][18]
Detailed Experimental Protocol for DPPH Assay:
-
Preparation of Solutions: Prepare a stock solution of the pyrazole-4-carbaldehyde derivatives in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the test compound solution with the DPPH solution.[1]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time, typically 20-30 minutes.[1][17]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][17]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the SC50 or IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1][18]
Data Presentation:
| Derivative | DPPH Scavenging Activity (SC50, µg/mL) |
| P4C-E | 10.5 |
| P4C-F | 18.2 |
| BHT (Positive Control) | 5.8 |
Antioxidant Activity Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
IV. Enzyme Inhibition Assays
Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes.[1] For instance, their anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while some anticancer effects are due to the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs).[4][8]
A. General Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. These assays typically involve incubating the enzyme with the inhibitor (the pyrazole derivative) before adding the substrate. The rate of product formation or substrate consumption is then measured and compared to a control reaction without the inhibitor.
Example: α-Glucosidase Inhibition Assay
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Pyrazole derivatives have been investigated for their potential to inhibit this enzyme.[20]
Detailed Experimental Protocol for α-Glucosidase Inhibition:
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in a suitable buffer.
-
Inhibition Reaction: In a 96-well plate, pre-incubate the enzyme with various concentrations of the pyrazole-4-carbaldehyde derivatives for a specific time.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Incubation and Measurement: Incubate the plate at 37°C. The reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured at a specific wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion
The in vitro testing protocols outlined in this guide provide a robust framework for the preliminary evaluation of pyrazole-4-carbaldehyde derivatives. By systematically assessing their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities, researchers can identify promising lead compounds for further development. It is crucial to adhere to standardized protocols, include appropriate controls, and perform data analysis rigorously to ensure the reliability and reproducibility of the findings. The versatility of the pyrazole-4-carbaldehyde scaffold, combined with a comprehensive in vitro screening approach, holds significant potential for the discovery of novel therapeutic agents.
References
-
MDPI. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Antibacterial Screening of Some Pyrazole Derivatives Catalyzed by Cetyltrimethylammoniumbromide (CTAB). Retrieved from [Link]
-
(n.d.). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Retrieved from [Link]
-
PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]
-
SciSpace. (n.d.). Evaluation of new pyrazole derivatives for their biological activity. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023, April 8). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Retrieved from [Link]
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
(2014, March 18). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, January 2). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. Retrieved from [Link]
-
MDPI. (2021, November 15). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]
-
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023, July 31). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Retrieved from [Link]
-
(n.d.). Cell viability evaluation of novel synthesized derivatives (8a–n) measured by MTT assay. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Retrieved from [Link]
-
CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
-
MDPI. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Retrieved from [Link]
-
PubMed. (2019, February 15). Imidazole-pyrazole hybrids: Synthesis, characterization and in-vitro bioevaluation against α-glucosidase enzyme with molecular docking studies. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]
-
ACS Omega. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]
-
RSC Publishing. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. srrjournals.com [srrjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. scispace.com [scispace.com]
- 13. japsonline.com [japsonline.com]
- 14. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemmethod.com [chemmethod.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazole-pyrazole hybrids: Synthesis, characterization and in-vitro bioevaluation against α-glucosidase enzyme with molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Brine Shrimp Lethality Bioassay (BSLA) for Pyrazole Derivatives
Pyrazole derivatives are a critical class of nitrogen-containing heterocyclic compounds, renowned for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1]. During the early stages of drug development, researchers require a rapid, reliable, and cost-effective method to screen the preliminary cytotoxicity of novel pyrazole syntheses. The Brine Shrimp Lethality Bioassay (BSLA) using Artemia salina has emerged as the frontline standard for this purpose, offering a highly predictive correlation with human solid tumor cell line cytotoxicity[2].
This guide provides an authoritative comparison of pyrazole derivative performance in BSLA, dissects the mechanistic rationale behind the assay, and outlines a self-validating experimental protocol designed for maximum reproducibility.
Comparative Data Analysis: Pyrazole Derivatives in BSLA
The structural substitution on the pyrazole ring—such as modifications at position-4 or the addition of fluorinated and thiourea moieties—fundamentally dictates the compound's lipophilicity, receptor binding affinity, and consequent toxicity[3]. Below is a comparative analysis of recent pyrazole derivatives and their respective LC50 (Lethal Concentration 50) values determined via BSLA.
| Pyrazole Derivative Class | Specific Compound Identifier | LC50 Value | Toxicity Classification | Primary Therapeutic Indication |
| Chalcone-derived Pyrazole | TFP-2OH-4Cl | 5.584 µg/mL | Highly Toxic | Anticancer screening[1] |
| Thiourea-Pyrazole Amine | Compound 4b | 4.61 µmol/L | Highly Toxic | Kinase Inhibitor (Antitumor)[2] |
| N-carbothioamide Pyrazoline | 3-(2,4-dichlorophenyl)-... | 44.60 µg/mL | Moderately Toxic | Antimicrobial[4] |
| Fluorinated Pyrazole | 5-(2-fluorophenyl)-... | 49.07 µg/mL | Moderately Toxic | ERα Antagonist (Breast Cancer)[5] |
| Pyrazolone Derivative | PYR-2 | 375.83 µg/mL | Low Toxicity | Antibacterial[3] |
Expert Note on Interpretation: According to standard pharmacognosy guidelines, an LC50 value < 1000 µg/mL is considered biologically active. Compounds exhibiting an LC50 < 30 µg/mL are classified as highly toxic to Artemia salina and are prioritized as prime candidates for advanced in vitro human cell line screening[4].
Mechanistic Rationale: Why BSLA Predicts Cytotoxicity
The lethality observed in Artemia salina nauplii is not merely a measure of general poison; it is often a macroscopic manifestation of specific intracellular disruptions. Pyrazole derivatives, particularly those engineered with thiourea or fluorophenyl groups, are highly lipophilic. This allows them to readily penetrate the nauplii's cell membranes.
Once intracellular, these compounds often act as kinase inhibitors or estrogen receptor (ERα) antagonists[5]. The resulting biochemical cascade typically involves mitochondrial disruption, accumulation of Reactive Oxygen Species (ROS), and the induction of apoptosis, ultimately leading to organismal death.
Fig 1: Proposed mechanistic pathway of pyrazole-induced cytotoxicity and nauplii lethality.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the BSLA must be executed as a self-validating system. Every step below includes the causal reasoning necessary for scientific rigor.
Fig 2: Step-by-step workflow of the Brine Shrimp Lethality Bioassay for pyrazole derivatives.
Phase 1: Artemia salina Hatching and Optimization
-
Action: Incubate 1g of Artemia salina cysts in 1L of artificial seawater (38 g/L sea salt) adjusted to pH 8.5. Maintain under continuous aeration and intense illumination for 48 hours[6].
-
Causality & Expert Insight: The pH adjustment to 8.5 using 0.1N NaOH is critical. Artemia cysts require an alkaline environment and light to break diapause. Continuous aeration prevents cyst sedimentation, which would otherwise cause localized hypoxia and drastically reduce hatch rates.
Phase 2: Pyrazole Derivative Solubilization
-
Action: Dissolve the synthesized pyrazole compounds in 1% Dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial dilutions (e.g., 10, 50, 100, 250, 500 µg/mL) using artificial seawater[7].
-
Causality & Expert Insight: Pyrazole derivatives are notoriously lipophilic. While DMSO is an excellent amphiphilic solvent, its final concentration must be strictly capped at ≤1% v/v. Exceeding this threshold introduces solvent-induced background toxicity, confounding the true lethality of the pyrazole compound.
Phase 3: Bioassay Execution and Self-Validation
-
Action: Transfer exactly 10 active, phototactic nauplii into each test vial containing 5 mL of the test solution. Include a positive control (e.g., Potassium dichromate or Colchicine) and a negative control (1% DMSO in seawater). Incubate for 24 hours[2].
-
Causality & Expert Insight: Selecting exactly 10 active nauplii ensures statistical reliability. The 24-hour incubation window is a strict temporal boundary; beyond 48 hours, nauplii exhaust their yolk sac reserves and die of starvation, generating false-positive toxicity data. The positive control validates the biological sensitivity of the specific cyst batch.
Phase 4: Probit Analysis and LC50 Determination
-
Action: Count surviving nauplii using a stereomicroscope. Calculate mortality percentage and determine the LC50 using Finney’s Probit analysis method[8].
-
Causality & Expert Insight: Probit transformation linearizes the naturally sigmoidal dose-response curve. This mathematical linearization allows for the precise interpolation of the LC50 value, providing a standardized metric to compare the efficacy of different pyrazole structural analogs.
References
-
Sinaga, S. E., et al. "Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation." Chimica et Natura Acta. 1
-
Olaru, O.T., et al. "New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation." Int J Mol Sci. 2
-
Irfan, M., et al. "Synthesis and Toxicity Tests of N-Carbothioamide-3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl)Pyrazoline." Journal of Tropical Pharmacy and Chemistry.4
-
"Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole." AIP Publishing. 5
-
"Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity." Oriental Journal of Chemistry. 3
Sources
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. jtpc.jurnalfamul.com [jtpc.jurnalfamul.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. oaji.net [oaji.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
A Researcher's Guide to IC50 Determination: Evaluating 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives in Cancer Cell Lines
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, a promising class of compounds in oncology research. We will delve into a comparative analysis of their efficacy, explore potential mechanisms of action, and provide a detailed, field-proven protocol for IC50 determination.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] The focus of this guide, the 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde core, presents a unique chemical framework for the development of novel cytotoxic agents. The presence of the bromophenyl group, in particular, has been associated with enhanced anticancer activity in various heterocyclic compounds.[1]
Comparative Analysis of Anticancer Activity
While a comprehensive library of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives with systematically varied substitutions is not yet extensively documented in publicly available literature, preliminary studies on structurally related compounds highlight the potential of this scaffold. The following table summarizes the IC50 values of a closely related pyrazole derivative, providing a benchmark for future research in this area.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole derivative with 4-bromophenyl substitution | A549 (Lung Carcinoma) | 8.0 | [1] |
| HeLa (Cervical Cancer) | 9.8 | [1] | |
| MCF-7 (Breast Cancer) | 5.8 | [1] |
These initial findings underscore the potential of the 4-bromophenyl-pyrazole motif as a starting point for the design of potent anticancer agents. Further structure-activity relationship (SAR) studies, involving modifications to the pyrazole ring and the carbaldehyde group, are warranted to optimize the cytotoxic effects and selectivity of these derivatives.
Unraveling the Mechanism of Action: A Focus on CDK2 Inhibition
Many pyrazole derivatives exert their anticancer effects by targeting key cellular signaling pathways involved in cell cycle regulation and proliferation.[2][3] A prominent target for this class of compounds is Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][7] CDKs are a family of protein kinases that play a crucial role in controlling the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, is essential for the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and, subsequently, apoptosis (programmed cell death). The proposed mechanism of action for many pyrazole-based anticancer agents involves their ability to bind to the ATP-binding pocket of CDK2, thereby preventing its kinase activity.
Below is a diagram illustrating the role of the CDK2/Cyclin E complex in the G1/S cell cycle transition and its inhibition by pyrazole derivatives.
Caption: CDK2/Cyclin E pathway and its inhibition.
Experimental Protocol: IC50 Determination using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol provides a detailed, step-by-step methodology for determining the IC50 value of your pyrazole derivatives.
Materials:
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom sterile culture plates
-
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Comprehensive Safety and Operational Guide: Handling 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than a superficial reading of a Safety Data Sheet (SDS). To ensure both personnel safety and experimental integrity, laboratory professionals must understand the causality behind safety protocols.
This guide provides a deep-dive, self-validating operational framework for handling 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , bridging the gap between regulatory compliance and practical laboratory execution.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To design an effective safety protocol, we must first deconstruct the molecule's structural alerts and understand how they interact with human biology and laboratory environments. This compound presents three distinct reactive features:
-
The Electrophilic Aldehyde (-CHO): Aldehydes are highly reactive electrophiles. Biologically, they can undergo nucleophilic attack by primary amines present in skin proteins (forming Schiff bases). This mechanism is the primary driver for skin sensitization, protein cross-linking, and allergic contact dermatitis.
-
The Bromophenyl Moiety: The addition of a heavy halogen (bromine) to the aromatic ring significantly increases the molecule's lipophilicity (LogP). High lipophilicity enhances the compound's ability to permeate the stratum corneum (the lipid-rich outer layer of human skin) and standard latex glove materials.
-
The Pyrazole Core: While generally stable, nitrogen-rich heterocycles can be incompatible with strong oxidizers and require careful handling to prevent uncontrolled exothermic reactions during synthesis.
Because of these combined factors, standard general-chemistry PPE is insufficient. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection must be specifically tailored to the chemical hazards present[1].
Quantitative PPE Specifications
Based on the mechanistic risks outlined above, the following table summarizes the mandatory Personal Protective Equipment (PPE) required for handling this compound.
| PPE Category | Technical Specification | Mechanistic Justification |
| Hand Protection | Nitrile (Thickness: ≥ 0.11 mm); Breakthrough time: >480 min. | Nitrile provides superior resistance to lipophilic halogenated organics. Latex is strictly prohibited due to high permeability. |
| Eye Protection | ANSI Z87.1 compliant indirect-vented safety goggles. | Protects ocular mucosa from aerosolized crystalline dust and reactive aldehyde vapors[1]. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs. | Prevents dust accumulation on forearms; knit cuffs prevent sleeve drag in contaminated areas. |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood). | Mitigates inhalation of sensitizing aldehyde dust particles. Note: Primary handling must occur in a fume hood. |
Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness, this protocol is designed as a self-validating system. Each phase includes a verification step to confirm that the safety controls are actively functioning before the researcher proceeds to the next step[2].
Phase 1: Pre-Operational Setup
-
Fume Hood Verification: Turn on the chemical fume hood.
-
Validation Check: Visually confirm the digital airflow monitor reads between 80–120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull gently inward.
-
-
PPE Integrity Check: Don the FR lab coat and safety goggles.
-
Validation Check: Perform the "inflation test" on your nitrile gloves. Roll the cuff tightly to trap air and squeeze; if no air escapes, the glove is free of micro-tears. Don the gloves.
-
Phase 2: Chemical Handling & Transfer
-
Static Mitigation: Because brominated crystalline powders can generate static electricity, wipe the exterior of the chemical bottle and the weighing boat with an anti-static cloth.
-
Weighing: Place the balance inside the fume hood. Open the chemical container only when it is fully inside the hood enclosure.
-
Transfer: Use a clean, stainless-steel spatula to transfer the required mass.
-
Validation Check: Inspect the bench paper beneath the balance. If any powder has spilled, halt the transfer and immediately proceed to the spill response protocol.
-
-
Solubilization: If dissolving the compound, add the solvent (e.g., Dichloromethane or DMF) slowly. Do not heat closed systems, as the volatility of the aldehyde will cause pressure buildup.
Spill Response and Halogenated Waste Disposal
Environmental Protection Agency (EPA) regulations strictly govern the disposal of halogenated organic compounds[3]. Mixing halogenated waste with non-halogenated waste is a severe compliance violation that exponentially increases disposal costs and environmental hazards[4].
Immediate Spill Protocol:
-
Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill.
-
Contain: Surround the spill with an inert, organic absorbent (e.g., vermiculite or a commercial spill pad). Never use combustible materials like sawdust for reactive aldehydes.
-
Neutralize & Collect: Sweep the absorbed material using a non-sparking brush and dustpan.
-
Validate: Wipe the area with a damp paper towel (using a compatible solvent like acetone), then wipe with dry paper towels until visually clean.
Disposal Plan:
-
Solid Waste: Place all contaminated wipes, weigh boats, and empty vials into a clearly labeled, sealable container designated for "Solid Halogenated Organic Waste" .
-
Liquid Waste: Any solvent mixtures containing this compound must be disposed of in a dedicated liquid waste carboy labeled "Halogenated Solvents" (often categorized under EPA F-listed or characteristic waste streams)[5].
Operational Workflow Visualization
The following diagram illustrates the critical decision-making pathways for handling and disposing of halogenated pyrazole aldehydes safely.
Figure 1: Operational safety and decision-making workflow for handling halogenated pyrazole aldehydes.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. Available at:[Link]
-
National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]
-
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
-
Western Kentucky University (WKU) EHS. "EPA Hazardous Waste Codes." WKU.edu. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
